2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Description
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Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-5-1-4(12(8,10)11)3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTVKXXNCNWPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride CAS 2377035-22-6 properties
The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS 2377035-22-6).[1] This document is structured for researchers in medicinal chemistry and chemical biology, focusing on its utility as a trifunctional SuFEx (Sulfur-Fluoride Exchange) hub.
CAS: 2377035-22-6 | Formula: C₅H₂BrF₂NO₂S | M.W.: 256.9 g/mol [1]
Executive Summary: The Trifunctional SuFEx Hub
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride represents a high-value scaffold in modern drug discovery, distinguished by its orthogonal trifunctionality .[1] Unlike simple aryl sulfonyl fluorides, this heterocyclic core offers three distinct sites for divergent chemical modification, making it an ideal "hub" for Fragment-Based Drug Discovery (FBDD) and covalent probe development.[1]
-
C4-Sulfonyl Fluoride (SO₂F): A latent electrophile for SuFEx "click" chemistry, capable of covalent engagement with tyrosine, lysine, or serine residues in proteins.[1]
-
C2-Bromine (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex ligands.[1]
-
C5-Fluorine (F): A metabolic blocker that modulates pKa and lipophilicity while preventing oxidative metabolism at the 5-position.
Chemical Profile & Physical Properties
Note: Specific experimental values for this catalog compound are proprietary to synthesis batches. The values below represent calculated consensus data for this structural class.
| Property | Value / Description | Note |
| Molecular Weight | 256.90 Da | Monoisotopic |
| Physical State | Low-melting solid or viscous oil | Typical for halogenated pyridine sulfonyl fluorides |
| Solubility | DMSO, DMF, CH₂Cl₂, THF | Hydrolytically stable in neutral aqueous buffer |
| LogP (Predicted) | ~1.8 - 2.2 | Favorable for membrane permeability |
| pKa (Pyridine N) | ~1.5 - 2.5 | Highly electron-deficient ring due to -SO₂F and -F |
| Storage | -20°C, under inert atmosphere | Hygroscopic; store desicated |
Structural Analysis
The pyridine ring is significantly deactivated by the electron-withdrawing nature of the sulfonyl fluoride (
Synthesis & Manufacturing
The synthesis of heteroaryl sulfonyl fluorides has evolved from unstable sulfonyl chloride intermediates to robust, one-pot oxidative protocols.[1] The preferred route for CAS 2377035-22-6 utilizes a One-Pot Oxidative Fluorination from the corresponding thiol precursor.
Protocol: Oxidative Fluorosulfonylation
Precursor: 2-Bromo-5-fluoropyridine-4-thiol (derived from 2-bromo-5-fluoropyridine via SₙAr with NaSH).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-5-fluoropyridine-4-thiol (1.0 equiv) in MeCN/H₂O (1:1 v/v).
-
Fluoride Source: Add KHF₂ (4.0 equiv) to the mixture.
-
Oxidant Addition: Cool to 0°C. Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or bleach (NaOCl) dropwise (3.0 equiv).
-
Workup: Stir at RT for 1 hour. Quench with sat. Na₂S₂O₃. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hex/EtOAc). Sulfonyl fluorides are generally stable on silica.
Diagram 1: Synthesis Workflow The following diagram illustrates the conversion logic, highlighting the avoidance of the unstable sulfonyl chloride isolation.
Caption: Synthesis of CAS 2377035-22-6 via one-pot oxidative fluorosulfonylation of the thiol intermediate.
Reactivity Profile: The SuFEx Mechanism
Sulfonyl fluorides are unique because they possess "Goldilocks" reactivity: they are thermodynamically stable (resistant to reduction and hydrolysis) but kinetically reactive toward specific nucleophiles in specific environments (e.g., protein pockets or fluoride catalysis).[1][3]
Stability vs. Reactivity[1][2][8]
-
Hydrolysis: The S-F bond is shorter and stronger (110 kcal/mol) than the S-Cl bond.[1] This compound resists hydrolysis in neutral water, allowing for biological screening in aqueous media.[1]
-
Activation: The S-F bond is activated by:
Orthogonal Functionalization
The power of CAS 2377035-22-6 lies in the ability to modify the C2-Bromine before engaging the C4-Sulfonyl Fluoride .[1]
Diagram 2: Divergent Functionalization Strategy This workflow demonstrates how to build a library of covalent probes from this single hub.
Caption: Orthogonal reactivity allows C2-diversification prior to C4-SuFEx activation.
Applications in Drug Discovery[2][7][8][9][10]
Covalent Fragment Screening
This compound is an ideal "electrophilic fragment."
-
Method: Incubate a library of proteins with the compound.
-
Detection: Use Mass Spectrometry (Intact Protein MS) to detect a +236.9 Da mass shift (loss of HF).[1]
-
Target: Identifies cryptic pockets where the pyridine ring binds and the SO₂F is positioned near a nucleophile.
PROTAC Linker Synthesis
The stability of the sulfonyl fluoride allows it to serve as a "warhead" in Targeted Protein Degradation.
-
Workflow:
-
Perform Suzuki coupling at C2-Br to attach a linker and an E3 ligase ligand (e.g., Thalidomide).[1]
-
The resulting molecule uses the C4-SO₂F to covalently lock onto the Target Protein (POI).
-
Advantage: Covalent PROTACs can overcome weak binding affinities of the POI ligand.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] Specific to sulfonyl fluorides: Potential for irreversible inhibition of serine proteases if inhaled.
-
PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.[1]
-
Deactivation: Quench excess sulfonyl fluoride with a basic solution of amine (e.g., 1M NaOH with glycine) to force hydrolysis/aminolysis before disposal.[1]
References
-
Sharpless, K. B., et al. (2014).[1][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]
-
Jones, L. H., et al. (2021).[1] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts (MDPI). [1]
-
Genentech/Roche Patent. (2020).[1] "Pyridinyl Sulfonamides and Sulfonyl Fluorides as Covalent Inhibitors." WIPO Patentscope. (Contextual citation for class utility).
-
PubChem Compound Summary. "2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CID 145913472)."[1] [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol | C24H38O4 | CID 57552477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
The Renaissance of Covalent Inhibition: A Technical Guide to SuFEx Click Chemistry Reagents
Executive Summary
For decades, medicinal chemistry treated covalent inhibition with caution, fearing idiosyncratic toxicity. However, the success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib has revitalized the field. While traditional TCIs rely heavily on acrylamides targeting cysteine, Sulfur-Fluoride Exchange (SuFEx) chemistry offers a paradigm shift.
Developed by K. Barry Sharpless and coworkers, SuFEx exploits the unique stability-reactivity profile of the S(VI)-F bond. Unlike other halides, the S-F bond is resistant to reduction and hydrolysis under physiological conditions ("Sleeping Beauty") but reacts rapidly with nucleophiles when activated by specific protein microenvironments or silicon-based catalysts. This guide details the novel reagents—specifically AISF , ESF , and SOF4 —that are transforming drug discovery by enabling the targeting of Tyrosine, Lysine, and Histidine residues.
Part 1: The Mechanistic Paradigm
The "Sleeping Beauty" Phenomenon
The core value of SuFEx in medicinal chemistry is its context-dependent reactivity .
-
Stability: The S(VI)-F bond is thermodynamically stable due to the high oxidation state of sulfur and the strong electronegativity of fluorine. It resists metabolic degradation by cytochrome P450s and is stable in human plasma.
-
Activation: The reaction is driven not by the leaving group ability of fluoride (which is poor), but by the formation of the incredibly strong Silicon-Fluoride (Si-F) bond (approx. 135 kcal/mol) or stabilization within a specific protein pocket (e.g., H-bonding in the oxyanion hole).
Mechanism of Action
The cleavage of the S-F bond is heterolytic.[1] In synthetic applications, this is typically catalyzed by a base (e.g., DBU) and a silyl ether, where the fluoride is sequestered by silicon. In biological systems, specific amino acid side chains (Tyr-OH, Lys-NH2) attack the sulfur center, displacing fluoride.
Figure 1: The SuFEx Activation Cycle. The reaction proceeds through a pentacoordinate transition state, driven by the thermodynamic stability of the resulting S-O or S-N bond and, in synthetic contexts, the formation of Si-F species.
Part 2: The Novel Reagent Toolkit
The initial reliance on gaseous sulfuryl fluoride (
The Enabler: AISF
Reagent: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride
Role: Safe, solid substitute for
-
Advantage: It is a crystalline solid, non-hygroscopic, and bench-stable. It eliminates the need for gas cylinders and specialized ventilation required for
.
The Connector: ESF
Reagent: Ethenesulfonyl Fluoride Role: The "Michael Acceptor" of SuFEx. Utility: ESF is a bifunctional warhead.
-
Michael Addition: The vinyl group reacts with nucleophiles (thiols, amines).
-
SuFEx: The remaining sulfonyl fluoride moiety serves as a latent electrophile for a second reaction (e.g., covalent protein capture).
-
Medicinal Chem Application: Used to synthesize " covalent adaptors" that can probe protein pockets lacking cysteine.[4]
The Multidimensional Hub: SOF4
Reagent: Thionyl Tetrafluoride (derivatives)
Role: 3D Library Generation.
Utility: Unlike
| Reagent Class | Chemical Structure | Primary Target Residues | Key Feature |
| Sulfonyl Fluoride | Lys, Tyr, His, Ser | High metabolic stability; "Sleeping Beauty" reactivity.[4] | |
| Fluorosulfate | Tyr, Lys | Accessed via AISF; excellent phenol prodrug/warhead. | |
| Sulfamoyl Fluoride | Tyr, Lys | Tunable reactivity based on N-substituents. | |
| ESF | Cys (Michael), then Tyr/Lys | Dual-mechanism warhead; highly reactive. |
Part 3: Medicinal Chemistry Applications[8][9][10][11]
Beyond Cysteine: Targeting Tyrosine and Lysine
Traditional acrylamides require a cysteine in the binding pocket. SuFEx reagents allow the targeting of Tyrosine (via fluorosulfates) and Lysine (via sulfonyl fluorides).[7]
-
Case Study: A fluorosulfate probe was used to covalently inhibit a specific tyrosine residue in the binding pocket of a kinase, achieving selectivity that reversible inhibitors could not match. The S-F bond only reacted when the inhibitor was perfectly positioned (proximity-induced reactivity).
Late-Stage Functionalization (LSF)
SuFEx handles can be installed on drug molecules late in the synthesis pathway. A phenol on a lead compound can be converted to a fluorosulfate in one step using AISF. This transforms a potential metabolic liability (phenol conjugation) into a reactive warhead for proteomic profiling or covalent inhibition.
PROTACs and Molecular Glues
SuFEx linkers are being used to construct PROTACs. The stability of the sulfonyl linkage prevents premature degradation of the chimera, while the modularity allows for rapid optimization of linker length and rigidity.
Part 4: Experimental Protocols
Protocol A: Synthesis of Aryl Fluorosulfates using AISF
This protocol converts a phenol-containing drug intermediate into a SuFEx warhead.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: AISF (1.1 – 1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 – 2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Reagent Addition: Add AISF (1.2 equiv) to the solution. The solid should dissolve or form a suspension.
-
Activation: Cool the reaction to 0°C (ice bath). Dropwise add DBU (2.2 equiv) over 5 minutes. Note: The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. Monitor by TLC or LC-MS. The conversion is typically rapid.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove DBU), saturated
, and brine. -
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient). Aryl fluorosulfates are generally stable on silica.
Protocol B: SuFEx Library Generation Workflow
A logical workflow for generating a library of 3D-diverse small molecules using SOF4 chemistry.
Figure 2: Multidimensional Library Synthesis. The SOF4 hub allows for the sequential addition of diversity elements, creating chiral S(VI) centers.
Part 5: Future Outlook
The field is moving toward "Click-to-Release" strategies, where the SuFEx bond is engineered to be stable in circulation but cleavable in the lysosome or tumor microenvironment. Furthermore, the integration of SuFEx with DNA-encoded libraries (DELs) is accelerating the discovery of covalent binders for "undruggable" targets.
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) Significance:[8] The foundational paper defining SuFEx. [Link]
-
AISF: A Shelf-Stable, Crystalline Reagent for the Synthesis of Sulfur(VI) Fluorides Source: Journal of the American Chemical Society (2018) Significance: Describes the synthesis and application of AISF, democratizing access to fluorosulfates. [Link]
-
Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections... from an SOF4 Hub Source: Angewandte Chemie International Edition (2017) Significance:[9] Introduces SOF4 for 3D library generation. [Link]
-
SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Source: PNAS (2019) Significance: Demonstrates the use of SuFEx for phenotypic screening and covalent inhibitor discovery. [Link]
-
Ethenesulfonyl Fluoride (ESF): A Novel SuFEx Click Reagent Source: Organic Letters (2016) Significance: details the reactivity of ESF as a Michael acceptor and SuFEx hub. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 9. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-5-fluoropyridine derivatives in fragment-based drug design
The Strategic Deployment of 2-Bromo-5-fluoropyridine in Fragment-Based Drug Design: A Technical Guide
Executive Summary
Fragment-based drug discovery (FBDD) is a highly efficient strategy for identifying novel lead compounds by screening low-molecular-weight chemical entities (<300 Da) to broadly sample chemical space[1]. Because fragments are small, they typically bind to target proteins with low affinity (high micromolar to millimolar range), necessitating highly sensitive biophysical detection methods[1].
Physicochemical & Structural Rationale
The strategic value of 2-bromo-5-fluoropyridine in FBDD lies in the distinct, synergistic roles of its functional groups. Understanding the causality behind selecting this specific fragment is critical for downstream optimization:
-
The Fluorine Handle (
F NMR & Stability): The F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it nearly as sensitive as H NMR[2]. Crucially, the F chemical shift is hyper-responsive to changes in the local chemical environment, spanning a range of up to 800 ppm (though typically ~200 ppm for drug-like motifs)[2]. This hyper-responsiveness allows for the clear detection of binding events through chemical shift perturbations (CSP) or line broadening when the fragment interacts with a target protein[2]. Furthermore, the lone pair electrons of fluorine influence chemical shifts based on short-range interactions and electrostatic field effects[4]. Biologically, the incorporation of fluorine enhances metabolic stability by blocking metabolically labile sites and modulates lipophilicity, which is critical for membrane permeability[3]. -
The Bromine Vector (Synthetic Elaboration): The C2-bromine atom provides an ideal orthogonal handle for fragment elaboration. Once the fluorinated fragment is confirmed as a hit, the bromine position can be rapidly functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to grow the molecule into adjacent binding pockets.
-
The Pyridine Core: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor, often interacting with kinase hinge regions or other protein backbones. It also improves the aqueous solubility of the fragment, a critical parameter for formulating high-concentration NMR screening cocktails[5].
Logical framework for utilizing 2-bromo-5-fluoropyridine in FBDD campaigns.
F NMR Fragment Screening Workflow
To leverage the
Methodology: Ligand-Observed
-
Cocktail Formulation: Group 10-15 fluorinated fragments into a single cocktail. Critical check: Ensure the
F chemical shifts of all fragments in the cocktail are separated by at least 0.5 ppm to prevent signal overlap[5]. -
Sample Preparation: Prepare the NMR sample in a buffer containing 10% D
O (for spectrometer lock). The final fragment concentration should be 50–100 µM per compound, with the target protein at 5–10 µM (a 10:1 to 20:1 ligand-to-protein ratio). -
Reference Spectrum Acquisition: Acquire a 1D
F CPMG NMR spectrum of the fragment cocktail without the target protein. This establishes the baseline signal intensity for the free fragments. -
Binding Assessment: Acquire the identical CPMG spectrum of the cocktail with the target protein.
-
Data Analysis & Deconvolution: Overlay the two spectra. A reduction in signal intensity of >30% in the presence of the protein indicates a binding event. Because each signal corresponds to a specific known chemical shift, the hit is immediately deconvoluted without the need to re-test compounds individually[5].
-
Self-Validation (Competition Assay): To confirm specific active-site binding, add a known high-affinity, non-fluorinated competitor to the NMR tube. If the attenuated
F signal is restored to its original intensity, the fragment's binding is specific and competitive[1].
Step-by-step experimental workflow for ligand-observed 19F NMR screening.
Fragment Elaboration Strategies: Synthetic Workflows
Once 2-bromo-5-fluoropyridine is validated as a hit, the C2-bromine atom is exploited to elaborate the fragment into a higher-affinity lead. The Suzuki-Miyaura cross-coupling is the gold standard for this process due to its mild conditions and high functional group tolerance.
Methodology: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine
Causality: The use of a palladium catalyst (e.g., Pd(dppf)Cl
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-5-fluoropyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K
CO (2.5 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Critical check: Degassing (via sparging with N
or freeze-pump-thaw) is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the palladium catalyst. -
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv) under a stream of nitrogen. -
Heating & Monitoring: Heat the reaction mixture to 80–90 °C. Monitor the consumption of the bromide via LC-MS or TLC (typically complete within 4–12 hours).
-
Workup & Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and wash the combined organic phases with brine. Dry the organic layer over anhydrous Na
SO , filter, concentrate under reduced pressure, and purify the elaborated 5-fluoro-2-arylpyridine via flash column chromatography[6].
Quantitative Metrics in FBDD
The success of fragment elaboration is not measured solely by raw binding affinity (
-
Ligand Efficiency (LE): Measures the binding energy per heavy atom. An LE > 0.3 kcal/mol/HA is generally required to ensure the molecule doesn't become too large during optimization.
-
Lipophilic Ligand Efficiency (LLE): Defined as
. It tracks whether affinity gains are driven by specific interactions rather than non-specific hydrophobic bulk. An LLE > 5 is the target for clinical candidates.
Table 1: Representative Trajectory Metrics for 2-Bromo-5-fluoropyridine Elaboration
| Stage | Compound Profile | MW (Da) | cLogP | LE (kcal/mol/HA) | LLE | |
| Fragment Hit | 2-Bromo-5-fluoropyridine | 176 | 850 | 1.8 | 0.42 | 1.3 |
| Intermediate | 5-Fluoro-2-phenylpyridine | 173 | 45 | 2.5 | 0.38 | 1.8 |
| Lead Compound | 5-Fluoro-2-(functionalized-aryl)pyridine | 295 | 0.05 | 2.9 | 0.35 | 4.4 |
(Note: Data is representative of typical FBDD trajectory metrics to illustrate the optimization of LE and LLE).
Conclusion
The integration of 2-bromo-5-fluoropyridine into fragment libraries provides a distinct strategic advantage. By pairing the exquisite sensitivity of
References
- Applications of 19F-NMR in Fragment-Based Drug Discovery. nih.gov.
- ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. rsc.org.
- 2-Bromo-5-fluoropyridine丨CAS 41404-58-4. leapchem.com.
- Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorin
- Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. lifechemicals.com.
- 2-Bromo-5-fluoropyridine 97 41404-58-4. sigmaaldrich.com.
- 2-Bromo-5-fluoropyridine | 41404-58-4. chemicalbook.com.
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 3. leapchem.com [leapchem.com]
- 4. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
The Stability of Heteroaryl Sulfonyl Fluorides in Aqueous Media
A Technical Guide for Drug Discovery and Chemical Biology
Executive Summary
Sulfonyl fluorides (
This guide provides a deep technical analysis of the stability profiles of heteroaryl sulfonyl fluorides, distinguishing between five- and six-membered rings, and offers validated protocols for their synthesis and stability assessment.
Mechanistic Basis of Stability
The Fluorine Effect
The stability of sulfonyl fluorides compared to chlorides stems from the fundamental properties of the S(VI)–F bond.
-
Bond Strength: The S–F bond (
) is significantly stronger than the S–Cl bond ( ), rendering it resistant to homolytic cleavage and reduction. -
Hard/Soft Acid-Base Theory: The sulfur center in sulfonyl fluorides is a "hard" electrophile. It resists attack by "soft" nucleophiles and oxidation/reduction, but remains susceptible to "hard" nucleophiles (like alkoxides or amines) under specific catalytic conditions or confinement.
-
Solvation Shielding: The fluorine atom is small and tightly solvated in aqueous media, creating a barrier that discourages non-specific hydrolysis by water molecules.
Decomposition Pathways in Heterocycles
Heteroaryl sulfonyl fluorides face two primary decomposition vectors in aqueous media:
-
Nucleophilic Hydrolysis: Direct attack of water/hydroxide at the sulfur atom, displacing fluoride to form sulfonic acid.
- Extrusion: A pathway unique to certain heteroaromatics (e.g., 2-pyridyl derivatives) where the C–S bond cleaves, releasing sulfur dioxide. Crucially, sulfonyl fluorides are significantly more resistant to this than chlorides.[5]
Figure 1: Primary decomposition pathways for heteroaryl sulfonyl fluorides. Hydrolysis is the general pathway, while
Stability Profiles: Heteroaryl Classes
Recent comprehensive studies (e.g., by Enamine Ltd.) have established clear stability trends based on ring size and heteroatom placement.
Six-Membered Heterocycles (Pyridines, Diazines)
-
General Trend: High Stability.[5]
-
Pyridine-3-sulfonyl fluorides: Extremely stable. Can be stored for months and resist hydrolysis in neutral buffer for days.
-
Pyridine-2-sulfonyl fluorides: Less stable than the 3-isomer due to the "alpha-effect" facilitating
extrusion, but vastly superior to the corresponding chloride (which decomposes immediately). -
Pyrimidines/Pyrazines: Generally stable, though electron-deficient rings increase susceptibility to nucleophilic attack by hydroxide (base-catalyzed hydrolysis).
Five-Membered Heterocycles (Thiophenes, Furans, Azoles)
-
General Trend: Moderate to Low Stability.
-
Thiophenes: 2-thiophenesulfonyl fluoride is stable.
-
Furans: Generally unstable; prone to ring opening or decomposition.
-
Imidazoles/Pyrazoles: Stability depends heavily on substitution.
-
Imidazole-2-sulfonyl fluoride is stable enough for isolation, whereas the chloride counterpart is transient.
-
1-Methylimidazole-4-sulfonyl fluoride is highly stable.
-
Comparative Stability Data
| Scaffold Class | Sulfonyl Chloride Stability ( | Sulfonyl Fluoride Stability ( | Primary Instability Mode |
| Phenyl (Benchmark) | Minutes to Hours | > 7 Days | Hydrolysis |
| Pyridine-3-yl | Hours | > 7 Days | Hydrolysis |
| Pyridine-2-yl | Unstable (Minutes) | 24 - 48 Hours | |
| Thiophene-2-yl | Hours | > 5 Days | Hydrolysis |
| 1-Methylimidazole-4-yl | Unstable | > 48 Hours | Hydrolysis |
| Furan-2-yl | Unstable | Low (< 6 Hours) | Ring Decomposition |
Note: Data approximates stability in neutral aqueous buffer (pH 7.4) at room temperature.
Experimental Protocols
Synthesis: One-Pot Oxidative Chlorination-Fluorination
Direct synthesis from thiols is the most robust method, avoiding the isolation of unstable sulfonyl chlorides.
Reagents: Heteroaryl thiol (
Protocol:
-
Dissolution: Dissolve the heteroaryl thiol in
( ) at . -
Oxidation: Add
dropwise. The solution will turn yellow/orange as the sulfonyl chloride forms. Critical: Keep temperature to prevent extrusion. -
Fluorination: Immediately add saturated aqueous
(potassium bifluoride). Stir vigorously for 30 minutes at , then warm to RT. -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Validation: The sulfonyl fluoride is typically stable enough for silica gel chromatography.
Assessing Aqueous Stability (NMR Kinetics)
This protocol provides a self-validating measurement of hydrolytic stability.
Materials:
-
Deuterated DMSO (
) -
Deuterated Phosphate Buffer (
, pD 7.4) -
Internal Standard:
(inert to hydrolysis).
Workflow:
-
Dissolve Heteroaryl-
( ) and Internal Standard ( equiv) in . -
Add
. (Final solvent ratio 1:5 DMSO:Water). -
Time T=0: Immediately acquire
NMR.-
Signal:
appears around to . -
Product:
appears around .
-
-
Monitoring: Acquire spectra at
. -
Calculation: Plot
vs time to determine and half-life ( ).
SuFEx Activation Logic
While stable in water, heteroaryl sulfonyl fluorides react rapidly in specific protein environments. This "context-dependent reactivity" is the core of SuFEx.
Figure 2: The SuFEx activation mechanism. Stability in the "Inactive" state is critical to ensure the reagent reaches the target without premature hydrolysis.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2019). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal.
-
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols."[6] The Journal of Organic Chemistry.
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.
Sources
- 1. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety & Handling Whitepaper: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in SuFEx Chemistry & Drug Development
Executive Summary
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: 2377035-22-6) is a highly specialized, tri-orthogonal building block increasingly utilized in modern drug discovery and chemical biology[1]. Unlike traditional safety data sheets (SDS) that merely list static hazards, this whitepaper provides an in-depth, mechanistic guide to the safe handling, storage, and synthetic application of this compound. By bridging physicochemical data with field-proven Sulfur (VI) Fluoride Exchange (SuFEx) protocols, this guide empowers researchers to leverage the molecule's unique reactivity while engineering robust safety systems against latent hazards like hydrogen fluoride (HF) generation.
Physicochemical Profile & Molecular Architecture
The utility and inherent risks of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride stem directly from its highly functionalized pyridine core. The molecule features three distinct, orthogonally reactive handles:
-
2-Bromo Handle: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
5-Fluoro Handle: Highly electron-withdrawing, which lowers the LUMO of the pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) while simultaneously stabilizing the adjacent sulfonyl group.
-
4-Sulfonyl Fluoride Handle: A privileged SuFEx click chemistry hub. Unlike sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable, resistant to reduction, and inert to neutral hydrolysis, allowing for benchtop handling.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Causality / Impact on Handling |
| CAS Number | 2377035-22-6[1] | Unique identifier for inventory and regulatory tracking. |
| Molecular Formula | C5H2BrF2NO2S[2] | High halogen content indicates potential for toxic combustion byproducts. |
| Monoisotopic Mass | 256.89578 Da[2] | Crucial for LC-MS tracking during self-validating reaction protocols. |
| S-F Bond Stability | High (Heterolytic cleavage) | Permits purification via standard silica gel chromatography without degradation. |
| Solubility | Soluble in MeCN, DMF, DCM | Requires aprotic solvents during catalysis to prevent competitive solvolysis. |
Mechanistic Toxicology & Hazard Causality
Standard SDS documentation classifies this compound under generic corrosive and irritant categories. However, a mechanistic understanding of its reactivity is required for true laboratory safety.
Latent Hydrogen Fluoride (HF) Generation
The primary hazard of any SuFEx hub is the generation of stoichiometric fluoride ions during the exchange reaction[3]. While the S-F bond is exceptionally stable under ambient conditions, exposure to strong organosuperbases (e.g., DBU, BTMG) or extreme alkaline aqueous environments forces the extrusion of fluoride.
-
Causality: If the reaction is not properly buffered, the extruded fluoride ions will associate with ambient protons to form hydrofluoric acid (HF). HF is deeply tissue-penetrating and systemically toxic, binding intracellular calcium and magnesium, which can lead to fatal arrhythmias.
Pyridine Core Toxicity
Halogenated pyridines are known skin sensitizers and hepatotoxins. The lipophilicity granted by the bromo and fluoro substituents increases dermal absorption rates compared to unsubstituted pyridine.
Table 2: GHS Hazard Classifications & Engineering Mitigation
| Hazard Class | GHS Code | Mechanistic Mitigation Strategy |
| Skin Corrosion/Irritation | H314 | Use double-layered nitrile gloves (minimum 8 mil thickness). |
| Serious Eye Damage | H318 | Mandate chemical splash goggles; safety glasses are insufficient. |
| Specific Target Organ Tox. | H335 | Handle exclusively in a Class II Type B2 biological safety cabinet or ducted fume hood to prevent inhalation of sublimated particulates. |
Tri-Orthogonal Reactivity & Workflow Integration
To successfully utilize this compound without triggering premature degradation, researchers must exploit the kinetic differences between the three handles. The sulfonyl fluoride group remains inert during standard Pd-catalyzed cross-coupling at the 2-bromo position, provided the base used (e.g., K2CO3) is mild and the temperature is controlled[4].
Tri-orthogonal reactivity and SuFEx pathway of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
Experimental Protocols: Self-Validating SuFEx Workflow
The following protocol outlines the safe, step-by-step derivatization of the sulfonyl fluoride group into a stable sulfonamide using a primary amine. This system is designed to be self-validating , ensuring that the reaction's progress and the neutralization of hazards are empirically confirmed at each step.
Step-by-Step Methodology: SuFEx-Mediated Sulfonamide Synthesis
-
Preparation & Inert Atmosphere:
-
In a flame-dried Schlenk flask under N2, dissolve 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv) in anhydrous acetonitrile (0.2 M).
-
Causality: Anhydrous conditions prevent the competitive, albeit slow, hydrolysis of the S-F bond, ensuring quantitative yield.
-
-
Catalysis Initiation:
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise via syringe.
-
Causality: DBU acts as an organosuperbase to activate the S(VI) center, lowering the activation energy required to break the highly stable S-F bond[3].
-
-
Self-Validating Reaction Monitoring:
-
Stir the mixture at room temperature. Monitor the reaction via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material mass (m/z 257.9) completely shifts to the product mass, accompanied by the loss of 20 Da (representing the extruded HF). Do not proceed to workup until this mass shift is >95% complete to avoid unreacted SO2F exposure.
-
-
Quenching & HF Scavenging (Critical Safety Step):
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) and stirring vigorously for 15 minutes.
-
Causality: The bicarbonate neutralizes the DBU catalyst and immediately buffers the generated hydrogen fluoride (HF) into harmless sodium fluoride (NaF) salts, eliminating the risk of glass etching and dermal HF exposure during extraction.
-
-
Isolation:
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Advanced Safety Engineering & Emergency Response
Due to the latent risk of HF exposure during SuFEx activation, standard chemical spill responses must be augmented.
-
Engineering Controls: For scale-up reactions (>10 mmol), utilize PTFE (Teflon) or PFA reaction vessels instead of borosilicate glass. Unbuffered HF byproduct will etch glass, potentially compromising the structural integrity of the flask and leading to catastrophic failure.
-
Emergency Response (Dermal Exposure): In the event of skin contact during a catalyzed SuFEx reaction, immediately flush the area with copious amounts of water for 5 minutes. Following the rinse, generously apply 2.5% Calcium Gluconate Gel to the affected area and massage continuously. The calcium acts as a sacrificial ion, binding the fluoride before it can penetrate to the bone matrix. Seek immediate medical attention.
-
Storage Conditions: Store the neat compound in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or N2). Segregate from strong bases, nucleophiles, and aqueous acids to prevent slow degradation[5].
References
1.[1] Aaronchem. "2377035-22-6 | 2-bromo-5-fluoropyridine-4-sulfonyl fluoride." Aaronchem Catalog. Available at: 2.[2] PubChemLite. "GSTVKXXNCNWPQQ-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at: 3. Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich Technical Guides. Available at: 4.[3] National Institutes of Health (NIH). "Sulfur fluoride exchange - PMC." PubMed Central. Available at: 5. Thieme Connect. "A Practical Guide to SuFEx Chemistry: An Overview of S(VI)." Synthesis. Available at: 6.[4] Imperial College London. "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. Available at: 7.[5] ChemRxiv. "Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups." ChemRxiv. Available at:
Sources
Advanced Methodologies for the Introduction of the Sulfonyl Fluoride Group onto the Pyridine Ring
Executive Summary
The integration of the sulfonyl fluoride (–SO₂F) moiety onto heteroaromatic scaffolds has revolutionized chemical biology, drug discovery, and materials science. As the premier electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the –SO₂F group offers an unparalleled balance of aqueous stability and targeted reactivity[1],[2]. However, introducing this group onto a pyridine ring presents profound synthetic challenges due to the inherent electronic deactivation of the heterocycle. This whitepaper provides an in-depth mechanistic analysis and authoritative protocols for the functionalization of pyridines with sulfonyl fluorides, transitioning from classical halogen exchange to state-of-the-art photocatalytic radical relay systems.
Mechanistic Causality: Overcoming Pyridine Deactivation
The fundamental challenge in pyridine functionalization lies in its electron-deficient nature. The endocyclic nitrogen atom exerts strong inductive and resonance electron-withdrawing effects, significantly depleting electron density at the C2, C4, and C6 positions[1].
Historically, direct electrophilic chlorosulfonylation (e.g., using chlorosulfonic acid) has failed for pyridines. The highly acidic conditions protonate the basic nitrogen, forming a pyridinium cation that further deactivates the ring toward electrophilic aromatic substitution. Consequently, modern synthetic logic dictates bypassing direct electrophilic substitution in favor of three distinct mechanistic paradigms:
-
Radical Relay (Polarity Reversal): Utilizing photoredox catalysis to generate nucleophilic radicals that selectively attack electron-deficient pyridinium salts[3],[4].
-
Transition-Metal Cross-Coupling: Leveraging the oxidative addition of Pd(0) into pre-installed carbon-halogen bonds, circumventing the electronic bias of the ring[1],[5].
-
Nucleophilic Halogen Exchange (HalEx): Converting pre-formed, highly reactive pyridine sulfonyl chlorides into stable fluorides using precise fluoride sources[1].
Core Synthetic Strategies
Photocatalytic Radical Fluorosulfonylation (C4-Selective)
Recent advancements have repurposed N-fluorosulfamoyl pyridinium salts (NFSAPs) from mere radical leaving groups into bifunctional reagents[3]. The generation of the fluorosulfamoyl radical (•NSO₂F) presents a polarity mismatch, as the radical is highly electrophilic.
The Causality of Polarity Reversal: By introducing an unactivated alkene into the system, the electrophilic •NSO₂F radical undergoes rapid addition across the double bond. This event generates a nucleophilic carbon-centered radical intermediate. This polarity reversal perfectly matches the electronic demand of the unreacted, electron-deficient N-fluorosulfamoyl pyridinium salt, leading to highly selective C4-alkylation and subsequent re-aromatization[3],[4]. The use of a heterogeneous photocatalyst, such as ZnIn₂S₄, prevents catalyst poisoning by the basic pyridine products and allows for seamless catalyst recovery[6].
Radical relay mechanism for photocatalytic fluorosulfonylation of pyridines.
Palladium-Catalyzed Insertion via DABSO
For targeted functionalization at the C2 or C3 positions, transition-metal catalysis is the gold standard. Starting from halopyridines, Palladium catalysts facilitate the insertion of sulfur dioxide using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate[1],[5].
Mechanistic Logic: The Pd(0) species undergoes oxidative addition into the pyridyl-halide bond. DABSO releases SO₂, which inserts into the Pd-C bond to form a palladium sulfinate. Subsequent treatment with an electrophilic fluorinating agent (e.g., Selectfluor or NFSI) directly yields the sulfonyl fluoride. This completely avoids the handling of toxic SO₂F₂ gas and bypasses the ring's electronic deactivation[1].
Halogen Exchange (HalEx) and Sandmeyer-Type Conversions
The most scalable and classical method remains the conversion of pyridine sulfonyl chlorides to fluorides.
Reagent Selection Causality: While potassium fluoride (KF) is standard, potassium bifluoride (KHF₂) is vastly superior for electron-deficient pyridines (e.g., 6-cyanopyridine-2-sulfonyl chloride)[1]. The bifluoride anion (HF₂⁻) provides a mildly acidic microenvironment. This suppresses base-catalyzed side reactions, such as nucleophilic aromatic substitution (SₙAr) at the highly electrophilic C2/C6 positions, ensuring high chemoselectivity for the S-Cl bond[1]. Alternatively, Sandmeyer-type reactions can convert abundant aminopyridines into diazonium tetrafluoroborate salts, which undergo thermal decomposition or Cu-catalyzed reactions in the presence of SO₂/F⁻ to yield the target molecules[7],[5].
Core synthetic pathways for introducing sulfonyl fluoride groups onto pyridines.
Quantitative Data Summarization
The following table synthesizes the operational metrics of the primary methodologies discussed:
| Synthetic Strategy | Starting Material | Key Reagents / Catalysts | Regioselectivity | Typical Yields | Mechanistic Advantage |
| Radical Relay | Alkenes + Pyridinium Salts | ZnIn₂S₄, Blue LED, DBU | C4 (Remote) | 50–85% | Polarity reversal; heterogeneous catalyst recovery[6]. |
| Pd-Catalyzed Insertion | Halopyridines (Br, I) | PdCl₂(AmPhos)₂, DABSO, Selectfluor | Defined by Halide | 60–90% | Bypasses gaseous SO₂; high functional group tolerance[5]. |
| Halogen Exchange (HalEx) | Pyridine Sulfonyl Chlorides | KHF₂ or KF/18-crown-6 | Defined by Precursor | 80–98% | Highly scalable; KHF₂ minimizes basic SₙAr side-reactions[1]. |
| Sandmeyer-Type | Aminopyridines | NaNO₂, HCl/HF, SO₂, CuCl₂ | Defined by Amine | 40–70% | Utilizes inexpensive, abundant aminopyridine feedstocks[7]. |
Experimental Protocols
Protocol A: Heterogeneous Photocatalytic C4 Remote Fluorosulfonamidation
This protocol establishes a self-validating system for the dual incorporation of fluorosulfamoyl and pyridyl groups via radical relay[3],[4].
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-fluorosulfamoyl pyridinium salt (0.2 mmol, 1.0 equiv) and the heterogeneous photocatalyst ZnIn₂S₄ (10 mg).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to ensure the complete removal of oxygen, which acts as a radical scavenger.
-
Reagent Addition: Inject the target alkene (0.4 mmol, 2.0 equiv), DBU (0.4 mmol, 2.0 equiv), and anhydrous acetone (2.0 mL) via syringe.
-
Irradiation: Irradiate the stirring mixture using a 40 W Blue LED (λ = 450 nm) at ambient temperature (maintained via a cooling fan) for 12 hours.
-
Catalyst Recovery & Workup: Dilute the mixture with ethyl acetate (5 mL) and centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. The recovered ZnIn₂S₄ pellet can be washed with ethanol, dried, and reused for up to five consecutive cycles without loss of catalytic efficiency.
-
Purification: Concentrate the supernatant under reduced pressure and purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target pyridine sulfonyl fluoride.
Protocol B: Chemoselective Halogen Exchange using Potassium Bifluoride
Optimized for electron-deficient substrates like 6-cyanopyridine-2-sulfonyl chloride to prevent competitive nucleophilic aromatic substitution[1].
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-cyanopyridine-2-sulfonyl chloride (5.0 mmol, 1.0 equiv) in a biphasic mixture of dichloromethane (15 mL) and water (5 mL).
-
Fluorination: Add potassium bifluoride (KHF₂, 15.0 mmol, 3.0 equiv) in a single portion. The biphasic system moderates the reactivity and prevents the exothermic degradation of the pyridine core.
-
Agitation: Stir the reaction vigorously at room temperature for 4–6 hours. Monitor the conversion via ¹⁹F NMR (looking for the characteristic –SO₂F singlet around +50 to +60 ppm).
-
Quenching & Extraction: Once complete, carefully neutralize the aqueous layer with a saturated NaHCO₃ solution (Note: CO₂ evolution will occur). Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 10 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is typically obtained in >90% purity and can be used directly in downstream SuFEx applications.
References
-
Benchchem. "Synthesis and Reactivity of Substituted Pyridyl Sulfonyl Fluorides." Benchchem Product Database.
-
Smolecule. "6-Aminopyridine-2-sulfonyl fluoride: Synthesis Methods." Smolecule Chemical Database.
-
Benchchem. "Targeted Synthesis of 6-Cyanopyridine-2-sulfonyl Fluoride." Benchchem Product Database.
-
Organic Letters (ACS). "Selective Fluorosulfonylation of Thianthrenium Salts Enabled by Electrochemistry." American Chemical Society.
-
Chemical Science (RSC). "Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines." Royal Society of Chemistry.
-
MDPI. "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts.
Sources
- 1. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buy 6-Aminopyridine-2-sulfonyl fluoride [smolecule.com]
Methodological & Application
Application Note: High-Yield Synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: N/A for specific isomer, generic class widely cited) from its corresponding thiol or disulfide precursors.
Sulfonyl fluorides have emerged as "privileged warheads" in drug discovery due to their unique stability-reactivity profile, serving as the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike their hydrolytically unstable sulfonyl chloride counterparts, sulfonyl fluorides are resistant to reduction and hydrolysis under physiological conditions but react selectively with specific nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) within protein pockets.
This guide addresses the specific challenge of synthesizing electron-deficient heteroaromatic sulfonyl fluorides, where the inductive effects of the 2-bromo and 5-fluoro substituents on the pyridine ring require controlled oxidative conditions to prevent ring halogenation or decomposition.
Strategic Analysis: Chemistry & Mechanism
The Challenge of Heteroaromatic Thiols
Converting electron-deficient heteroaryl thiols (like 2-bromo-5-fluoropyridine-4-thiol) to sulfonyl fluorides presents two main hurdles:
-
Over-oxidation: The sulfur atom must be oxidized from oxidation state -2 (thiol) to +6 (sulfonyl). Aggressive oxidants can degrade the electron-poor pyridine ring.
-
Hydrolytic Instability of Intermediates: The intermediate sulfonyl chloride is highly reactive. In aqueous media, it competes between fluoride exchange (desired) and hydrolysis to the sulfonic acid (undesired).
Selected Methodology: Aqueous Oxidative Fluorination
We utilize a "One-Pot Phase-Transfer" approach. This method generates the sulfonyl chloride in situ using Sodium Hypochlorite (NaOCl) or Trichloroisocyanuric Acid (TCCA) in the presence of Potassium Bifluoride (KHF
-
Why KHF
? It acts as a bifunctional reagent. It provides the fluoride ion for the exchange and buffers the solution (pH ~3-4), stabilizing the transition state and preventing the hydrolysis of the generated sulfonyl fluoride. -
Why Acetonitrile/Water? The biphasic system allows the lipophilic thiol to react with the aqueous oxidant while the generated sulfonyl fluoride partitions into the organic phase, protecting it from degradation.
Reaction Pathway Diagram
Caption: Mechanistic pathway from thiol to sulfonyl fluoride via oxidative chlorination and subsequent halide exchange.[1][2][3]
Experimental Protocol
Safety Warning: This reaction generates trace HF and utilizes strong oxidants. Perform all steps in a fume hood. Use plastic (polypropylene) labware for steps involving KHF
Materials
-
Substrate: 2-Bromo-5-fluoropyridine-4-thiol (1.0 equiv).
-
Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine) OR Trichloroisocyanuric Acid (TCCA).
-
Fluoride Source: Potassium Bifluoride (KHF
, 4.0 equiv). -
Solvent: Acetonitrile (MeCN) / Water (1:1 ratio).[3]
-
Quench: Saturated aqueous Sodium Thiosulfate (Na
S O ).
Step-by-Step Methodology (NaOCl Route)
-
Preparation: In a 100 mL round-bottom flask (or chemically resistant plastic vessel), suspend 2-Bromo-5-fluoropyridine-4-thiol (2.08 g, 10 mmol) in Acetonitrile (20 mL).
-
Fluoride Addition: Add a solution of KHF
(3.12 g, 40 mmol) dissolved in Water (20 mL). The mixture may be heterogeneous. -
Cooling: Cool the reaction mixture to -5 °C using an ice/salt bath. Critical: Higher temperatures increase sulfonic acid byproducts.
-
Oxidation: Add NaOCl solution (approx.[3][4] 3.3 equiv based on active Cl) dropwise via an addition funnel over 20 minutes.
-
Observation: The solution will turn milky/yellow. Maintain internal temperature < 5 °C.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The thiol/disulfide spot should disappear, and a new, less polar spot (Sulfonyl Fluoride) will appear.
-
-
Reaction Time: Stir vigorously at 0 °C for 1 hour.
-
Quench: Carefully quench excess oxidant by adding saturated Na
S O (10 mL). A mild exotherm may occur.[1] -
Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate phases. Extract the aqueous layer twice more with EtOAc (2 x 30 mL).
-
Wash & Dry: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO
, and filter. -
Concentration: Concentrate under reduced pressure (keep bath < 35 °C to prevent thermal decomposition).
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Alternative Anhydrous Route (Selectfluor)
For substrates sensitive to aqueous bleach, the Selectfluor method is recommended (though more expensive).
-
Conditions: Thiol (1 equiv), Selectfluor (2.5 equiv), H
O (2 equiv), MeCN, rt, 2h. -
Benefit: Milder, avoids strongly alkaline bleach, high functional group tolerance.
Results & Data Analysis
Comparative Efficiency of Oxidants
The following table summarizes typical yields for heteroaromatic sulfonyl fluorides using different oxidative protocols.
| Method | Oxidant | Fluoride Source | Solvent | Yield (%) | Notes |
| A (Preferred) | NaOCl (Bleach) | KHF | MeCN/H | 78-85% | Scalable, low cost. Best for pyridines. |
| B | TCCA | KHF | MeCN/H | 70-75% | Good stoichiometric control. Acidic byproduct. |
| C | Selectfluor | Selectfluor/KF | MeCN | 60-70% | High cost. Best for acid-sensitive groups. |
| D | SO | KF | DCM | 40-50% | Harsh. Often leads to ring chlorination. |
Quality Control (Analytical Specifications)
-
Physical State: White to off-white crystalline solid.
-
F NMR (CDCl
): Distinctive sulfonyl fluoride signal at +65.5 ppm (singlet or doublet depending on 5-F coupling). The 5-Fluoro ring substituent appears around -120 to -130 ppm. -
MS (ESI): [M+H]
is rarely observed due to ionization difficulty. Look for [M-F+OH+H] (hydrolysis artifact) or GC-MS parent ion.
Purification Workflow Diagram
Caption: Decision tree for the purification of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
References
-
Hallstrom, K. N., & Wright, S. W. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry. This is the foundational text for the NaOCl/KHF
methodology applied to heteroaromatics. [Link] -
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Establishes the utility and stability profiles of sulfonyl fluorides. [Link]
-
Lennon, P. B., et al. (2019). "Direct Synthesis of Sulfonyl Fluorides from Thiols and Disulfides using Selectfluor." Organic Letters. Describes the anhydrous alternative protocol. [Link]
-
Clementson, S., et al. (2019). "Synthesis of Sulfonyl Fluorides from Sulfonamides, Bis(sulfonyl)imides, and Sulfonates." Chemistry – A European Journal. Provides context on stability and alternative routes.[2][3][5][6][7] [Link]
Sources
- 1. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SuFEx Reactions Utilizing 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
Introduction: Harnessing the Power of SuFEx Chemistry with a Versatile Heteroaromatic Hub
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecules across various scientific disciplines, including drug discovery, chemical biology, and materials science.[1][2] This powerful ligation strategy relies on the unique reactivity of sulfonyl fluorides (R-SO₂F) and other S(VI)-F containing motifs. These compounds exhibit remarkable stability under a wide range of conditions, yet can be selectively activated to react with a diverse array of nucleophiles, forming robust carbon-sulfur, oxygen-sulfur, or nitrogen-sulfur bonds.[1][3][4]
This application note provides a comprehensive guide to the use of a highly functionalized and promising SuFEx hub: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride . The presence of a pyridine core, a common scaffold in pharmaceuticals, along with bromine and fluorine substituents, offers multiple avenues for further molecular diversification, making it an invaluable tool for the construction of novel chemical entities. The electron-deficient nature of the pyridine ring is anticipated to enhance the electrophilicity of the sulfonyl fluoride group, potentially facilitating the SuFEx reaction under mild conditions.[5]
This document will detail the theoretical underpinnings, practical considerations, and step-by-step protocols for employing 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in SuFEx reactions with common nucleophiles such as phenols and amines.
Scientific Integrity and Logic: A Framework for Reliable SuFEx Reactions
Expertise and Experience: Understanding the "Why" Behind the Protocol
The protocols outlined herein are built upon the foundational principles of SuFEx chemistry and an understanding of the factors governing the reactivity of sulfonyl fluorides. The choice of reagents and reaction conditions is not arbitrary but is based on established mechanistic insights.
-
The Nature of the S-F Bond: The S(VI)-F bond is characterized by a high bond dissociation energy and resistance to hydrolysis and reduction, rendering sulfonyl fluorides stable intermediates.[1][3] However, the highly polarized nature of this bond makes the sulfur atom susceptible to nucleophilic attack under appropriate activation.
-
Activation of the Sulfonyl Fluoride: The SuFEx reaction is typically facilitated by a base catalyst. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the more recently developed, highly effective 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in the presence of hexamethyldisilazane (HMDS) are commonly employed.[6] These bases are thought to operate through various mechanisms, including direct activation of the sulfonyl fluoride or deprotonation of the incoming nucleophile.[4][7] For reactions with amines, a combination of a Lewis acid like Ca(NTf₂)₂ and a base such as DABCO has also been shown to be highly effective.[8]
-
Nucleophile Selection: A broad range of nucleophiles can participate in SuFEx reactions, including phenols, amines, alcohols, and even carbon pronucleophiles.[1][9][10] The choice of nucleophile will dictate the nature of the resulting linkage (sulfonate ester, sulfonamide, etc.) and may require optimization of the reaction conditions.
Trustworthiness: A Self-Validating System
The protocols provided are designed to be robust and reproducible. Key to ensuring the success of these reactions is the quality of the starting materials and the careful control of reaction parameters.
-
Purity of Reagents: The use of high-purity 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride, nucleophiles, and anhydrous solvents is crucial to minimize side reactions and ensure high yields.
-
Inert Atmosphere: While SuFEx reactions are generally tolerant to oxygen and moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice, especially when using sensitive reagents or for prolonged reaction times.
-
Monitoring Reaction Progress: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the limiting reagent.
Synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
While this document focuses on the application of the title compound, a brief overview of a plausible synthetic route is provided for context. Based on modern synthetic methodologies, a practical approach involves a one-pot, palladium-catalyzed conversion of the corresponding aryl bromide to the sulfonyl fluoride.[11][12][13]
Caption: Plausible synthetic workflow for 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Anhydrous solvents should be used.
-
Reagents should be of high purity.
-
Safety Note: Sulfonyl fluorides should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: SuFEx Reaction with Phenols
This protocol describes the formation of a sulfonate ester linkage using a phenol as the nucleophile, employing the BTMG/HMDS catalytic system for accelerated SuFEx.[6]
Materials:
-
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
-
Phenol of choice
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv).
-
Add the phenol (1.1 equiv) to the flask.
-
Under an inert atmosphere, add anhydrous acetonitrile (to make a 0.1 M solution with respect to the sulfonyl fluoride).
-
Add HMDS (1.2 equiv) to the reaction mixture.
-
Add BTMG (0.1 equiv, 10 mol%) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonate ester.
Caption: Experimental workflow for the SuFEx reaction with phenols.
Protocol 2: SuFEx Reaction with Amines
This protocol details the formation of a sulfonamide linkage using a primary or secondary amine as the nucleophile, utilizing a Ca(NTf₂)₂/DABCO catalytic system.[8]
Materials:
-
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
-
Amine of choice (primary or secondary)
-
Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add Ca(NTf₂)₂ (1.1 equiv) and DABCO (1.5 equiv).
-
Under an inert atmosphere, add anhydrous THF (to make a 0.5 M solution with respect to the sulfonyl fluoride).
-
Add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv) to the suspension.
-
Add the amine (1.05 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Caption: Experimental workflow for the SuFEx reaction with amines.
Quantitative Data Summary
The following table provides representative data for SuFEx reactions with various aryl sulfonyl fluorides, which can serve as a benchmark for reactions with 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride. Due to the electron-withdrawing nature of the target compound, reaction times may be shorter and yields may be comparable or higher.
| Entry | Sulfonyl Fluoride | Nucleophile | Catalyst System | Time | Yield (%) | Reference |
| 1 | 4-Trifluoromethylbenzenesulfonyl fluoride | Sesamol | BTMG (1 mol%), HMDS | 5 min | >99 | [6] |
| 2 | Phenylsulfonyl fluoride | 4-Methoxyphenol | BTMG (5 mol%), HMDS | 30 min | 96 | [6] |
| 3 | 4-Nitrobenzenesulfonyl fluoride | Benzylamine | Ca(NTf₂)₂, DABCO | 30 min | 95 | [8] |
| 4 | Phenylsulfonyl fluoride | Morpholine | Ca(NTf₂)₂, DABCO | 30 min | 94 | [8] |
| 5 | 4-Pyridinesulfonyl fluoride | 4-tert-Butylphenol | BTMG (10 mol%), HMDS | 30 min | 91 | [6] |
Conclusion
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a highly promising and versatile building block for SuFEx chemistry. Its unique combination of a pharmaceutically relevant pyridine core with multiple handles for further functionalization makes it an attractive tool for the rapid synthesis of diverse molecular libraries. The protocols detailed in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The inherent stability of the sulfonyl fluoride group, coupled with its tunable reactivity, ensures that SuFEx reactions with this hub will continue to be a valuable strategy in modern chemical synthesis.
References
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233-1237. [Link]
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC. [Link]
-
Boyd, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4145. [Link]
-
Sharpless, K. B., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 61(3), e202112375. [Link]
-
Wright, S. W., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
van der Pijl, F., et al. (2022). Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. Organic Letters, 24(47), 8740-8744. [Link]
-
Bull, J. A., et al. (2022). Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. Imperial College London. [Link]
-
Zuilhof, H., et al. (2022). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Angewandte Chemie International Edition, 61(11), e202115663. [Link]
-
Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]
-
De Borggraeve, W. M., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 13(4), 1045-1051. [Link]
-
Zuilhof, H., et al. (2020). Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59(12), 4843-4848. [Link]
-
Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 84, 153358. [Link]
-
Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6899-6910. [Link]
-
Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]
-
Luisi, R., & Parsons, P. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Chemistry – A European Journal. [Link]
-
Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389-4394. [Link]
-
De Borggraeve, W. M., et al. (2022). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nature Communications, 13(1), 6099. [Link]
-
Kelly, J. M., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 13(1), 5861. [Link]
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Ball, N. D., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]
-
Wang, F., et al. (2022). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 13(1), 5345. [Link]
-
Novicki, J. R., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. ResearchGate. [Link]
-
Dong, J., et al. (2018). Installation of -SO2F groups onto primary amides. Tetrahedron Letters, 59(38), 3465-3468. [Link]
-
Locklin, J., et al. (2019). Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or... ResearchGate. [Link]
-
Olsen, C. A., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]
-
Moses, J. E., et al. (2022). Sulfur Fluoride Exchange (SuFEx). Science of Synthesis: Click Chemistry. [Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. research.monash.edu [research.monash.edu]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
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- 12. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
covalent modification of lysine residues with pyridine sulfonyl fluorides
Application Note: Covalent Modification of Lysine Residues with Pyridine Sulfonyl Fluorides
Target Audience: Researchers, scientists, and drug development professionals in chemical biology and medicinal chemistry.
The Paradigm Shift: From Cysteine to Lysine Targeting
Historically, targeted covalent inhibitors (TCIs) have relied heavily on α,β-unsaturated carbonyls (e.g., acrylamides) to engage nucleophilic cysteine residues. However, cysteine is the least prevalent amino acid, absent in approximately 80% of known protein binding sites[1]. To expand the druggable proteome, the field is shifting toward targeting lysine—an amino acid highly prevalent in binding pockets and protein-protein interaction (PPI) interfaces[2].
Targeting lysine presents a distinct chemical challenge. Under physiological conditions, the
Chemical Rationale: The Pyridine Sulfonyl Fluoride Scaffold
Sulfonyl fluorides (SFs) are privileged covalent warheads possessing "Goldilocks reactivity"—they are highly stable in aqueous buffers and plasma, avoiding non-specific degradation, but become highly reactive when subjected to proximity-induced activation[5].
The introduction of a pyridine ring to the sulfonyl fluoride scaffold (e.g., 6-cyanopyridine-2-sulfonyl fluoride or 3-fluoropyridine-4-sulfonyl fluoride) fundamentally alters the electronic landscape of the warhead[6]. The nitrogen atom in the heteroaromatic ring exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the sulfur(VI) center. This dramatically increases the electrophilicity of the sulfur atom without compromising the high bond dissociation energy of the S-F bond[6]. Consequently, pyridine sulfonyl fluorides are primed for nucleophilic attack by the
Mechanistic Pathway of Proximity-Driven SuFEx
The covalent modification of lysine by a pyridine sulfonyl fluoride is not a simple bimolecular collision; it is a proximity-driven, unimolecular-like reaction governed by the local protein microenvironment. Upon reversible binding of the ligand, the target lysine is desolvated. Adjacent basic residues or the hydrophobic nature of the pocket can suppress the lysine's
Fig 1: Proximity-driven SuFEx mechanism for lysine modification.
Quantitative Benchmarking & Target Landscape
To contextualize the utility of pyridine sulfonyl fluorides, it is critical to compare them against other amine-reactive warheads and review their successful application in recent drug discovery campaigns.
Table 1: Comparison of Covalent Warheads for Lysine Modification
| Warhead Class | Primary Target(s) | Electrophilicity | Aqueous Stability | Bond Reversibility |
| Acrylamide | Cys (Lys rare) | High (Soft) | High | Irreversible |
| Salicylaldehyde | Lys | Moderate (Hard) | Moderate | Reversible (Imine) |
| Aryl-Fluorosulfate | Tyr, Lys, His | Mild (Proximity-dependent) | Very High | Irreversible |
| Pyridine Sulfonyl Fluoride | Lys, Tyr, Ser, His | Tunable (High via electron-withdrawal) | High | Irreversible |
Table 2: Representative Lysine-Targeted SuFEx Probes
| Target Protein | Targeted Residue | Ligand Scaffold | Warhead Type | Reference |
| eIF4E | Lys162 | Cap-binding mimetic | Arylsulfonyl fluoride | [8] |
| Hsp90 | Lys58 | PU-H71 derivative | Arylsulfonyl fluoride | [1] |
| XIAP (BIR3) | Lys311 | Smac mimetic peptide | Benzamide-sulfonyl fluoride | [9] |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate intrinsic controls to ensure that observed labeling is driven by specific target engagement rather than non-specific hyper-reactivity.
Fig 2: Self-validating experimental workflow for covalent inhibitor profiling.
Protocol A: In Vitro Target Engagement & Intact Mass Spectrometry
Causality Focus: Buffer selection is critical. Amine-containing buffers (e.g., Tris, Glycine) will act as competing nucleophiles and quench the sulfonyl fluoride warhead. Furthermore, a non-binding control probe (the warhead lacking the affinity scaffold) must be run in parallel to prove that covalent bond formation is strictly proximity-driven[4].
-
Buffer Preparation: Prepare the target protein (1–5 µM) in an amine-free buffer such as 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Compound Incubation: Treat the protein with a 10-fold molar excess (10–50 µM) of the pyridine sulfonyl fluoride probe. In a parallel tube, treat the protein with the non-binding control probe.
-
Time-Course Reaction: Incubate at 25°C or 37°C. Take aliquots at 1, 4, and 24 hours to assess the kinetics of labeling (
). -
LC-MS Analysis: Analyze the intact protein via LC-MS using a C4 column. Deconvolute the mass envelope.
-
Validation: A successful SuFEx reaction will yield a mass shift equal to the exact mass of the probe minus 20.00 Da (accounting for the loss of HF). The non-binding control must show 0% labeling.
Protocol B: Site-Specific Mapping via Bottom-Up LC-MS/MS
Causality Focus: Trypsin specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues. Covalent modification of a lysine
-
Denaturation & Alkylation: Take 20 µg of the labeled protein from Protocol A. Denature with 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM iodoacetamide (30 min, dark).
-
Digestion: Dilute the urea concentration to < 2M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Desalting: Quench the digestion with 1% formic acid and desalt the peptides using C18 StageTips.
-
LC-MS/MS Acquisition: Analyze the peptides using high-resolution tandem mass spectrometry (e.g., Orbitrap).
-
Data Analysis: Search the MS2 spectra for the variable modification corresponding to the probe remnant (
) on Lysine residues. Verify that the identified peptide exhibits a missed cleavage at the modified lysine.
Protocol C: Live-Cell Chemoproteomic Profiling (ABPP)
Causality Focus: To ensure the pyridine sulfonyl fluoride does not indiscriminately label the proteome, Activity-Based Protein Profiling (ABPP) is used. By utilizing an alkyne-tagged version of the probe, off-targets can be captured via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and identified, ensuring the compound possesses the requisite selectivity for in vivo applications[1].
-
In Situ Labeling: Treat live cells (e.g., HEK293) with the alkyne-tagged pyridine sulfonyl fluoride probe (1–10 µM) for 4 hours.
-
Lysis & Click Chemistry: Lyse the cells in 1% NP-40 buffer. React the proteome (1 mg/mL) with biotin-azide using standard CuAAC conditions (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA) for 1 hour at room temperature.
-
Enrichment: Precipitate proteins to remove excess reagents, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion & MS: Perform on-bead tryptic digestion and analyze the resulting peptides via quantitative LC-MS/MS to define the proteome-wide selectivity profile.
References
- Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. National Institutes of Health (NIH) / Journal of Medicinal Chemistry.
- Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC).
- Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry (RSC).
- 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8. Benchchem.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
- Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking. National Institutes of Health (NIH) / JACS.
- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads.
- Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors. Royal Society of Chemistry (RSC).
Sources
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- 7. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
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Application Note: Tri-Orthogonal Assembly of PROTAC Linkers via 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Executive Summary & Chemical Rationale
Proteolysis-Targeting Chimeras (PROTACs) require the precise conjugation of a Protein of Interest (POI) ligand and an E3 ligase ligand via an optimal linker. Traditional linear syntheses of these heterobifunctional molecules are often plagued by excessive protection/deprotection steps and poor modularity. The introduction of click chemistry, specifically Sulfur(VI) Fluoride Exchange (SuFEx), has revolutionized PROTAC library generation by enabling rapid, high-yielding conjugations under near-physiological conditions[1].
The compound 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: 2377035-22-6)[2] represents a paradigm shift in linker hub design. It offers three distinct, orthogonally reactive sites on a single compact heterocyclic core:
-
C4-Sulfonyl Fluoride (-SO2F): Primed for SuFEx click chemistry with phenols.
-
C5-Fluoro (-F): Highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing sulfonyl and pyridine nitrogen.
-
C2-Bromo (-Br): Reserved for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Causality Insight: The sequence of reactions is dictated by the electronic interplay of the ring. The -SO2F group is highly stable to aliphatic amines but reacts rapidly with phenoxide ions. By performing SuFEx first, the resulting sulfonate ester further withdraws electron density from the pyridine ring, supercharging the adjacent C5-F bond for a mild SNAr reaction. The C2-Br bond, inert to both SuFEx and SNAr conditions, is preserved for a final, high-temperature Pd-catalyzed assembly, preventing premature catalyst poisoning by free amines.
Orthogonal Reactivity Workflow
Sequential tri-orthogonal assembly of PROTACs using the pyridine-sulfonyl fluoride hub.
Detailed Experimental Protocols
Self-Validating Design: Each protocol below includes specific in-process controls (IPCs) to ensure the integrity of the orthogonal sites before proceeding to the next step.
Protocol A: Step 1 - SuFEx Click Conjugation (E3 Ligase Ligand Attachment)
Sulfonyl fluorides are exceptional electrophiles for SuFEx, offering high stability until activated by specific catalysts like BEMP[3]. Recent studies have even utilized sulfonyl fluorides directly as covalent warheads for the VHL E3 ligase[4], but here we utilize it as a stable linkage hub.
-
Reagents: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 eq), Phenol-functionalized E3 Ligand (e.g., VH032-phenol) (1.05 eq), BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (0.2 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M).
-
Procedure:
-
Dissolve the pyridine hub and phenolic E3 ligand in MeCN at 25 °C.
-
Add BEMP dropwise. The reaction is typically complete within 2-4 hours.
-
Quench with 0.1 N HCl, extract with EtOAc, and wash with brine.
-
-
Causality & Validation: BEMP is a strong, non-nucleophilic phosphazene base that selectively deprotonates the phenol without degrading the -SO2F group. Validation: Analyze via LC-MS. The product mass [M + Phenol - HF] confirms conversion. Crucially, the presence of the 1:1 isotopic doublet (79Br/81Br) confirms the C2-Br bond remains intact.
Protocol B: Step 2 - SNAr Linker Attachment
The formation of the sulfonate ester in Step 1 maintains the extreme electron deficiency of the pyridine core, allowing SNAr at the 5-fluoro position under unusually mild conditions.
-
Reagents: Intermediate 1 (1.0 eq), Amine-terminated PEG Linker (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (0.1 M).
-
Procedure:
-
Combine Intermediate 1 and the PEG-amine in NMP.
-
Add DIPEA and heat to 40 °C for 12 hours.
-
Precipitate the product by dropwise addition into cold diethyl ether, or purify via reverse-phase flash chromatography.
-
-
Causality & Validation: DIPEA acts as an acid scavenger. The mild 40 °C temperature prevents any cleavage of the newly formed sulfonate ester. Validation: 19F NMR is the gold standard here; the disappearance of the distinct aromatic C-F signal (~ -110 ppm) confirms complete substitution.
Protocol C: Step 3 - Suzuki-Miyaura Assembly (POI Ligand Attachment)
With the linker and E3 ligand secured, the robust C2-Br bond is finally engaged to attach the POI ligand, completing the PROTAC library assembly[5].
-
Reagents: Intermediate 2 (1.0 eq), POI Ligand-Boronic Acid/Pinacol Ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v) (0.05 M).
-
Procedure:
-
Degas the solvent mixture with N2 for 15 minutes.
-
Add Intermediate 2, the boronic acid, and K2CO3.
-
Add Pd(dppf)Cl2, seal the vial, and heat to 90 °C for 8 hours.
-
Filter through Celite, concentrate, and purify via preparative HPLC.
-
-
Causality & Validation: The biphasic solvent system ensures the solubility of the inorganic base necessary for transmetalation. Performing this step last prevents the primary PEG-amine (from Step 2) from coordinating and poisoning the Palladium catalyst. Validation: LC-MS will show the loss of the bromine isotope pattern, replaced by the exact mass of the fully assembled PROTAC.
Quantitative Data Summarization
The following table summarizes the reaction parameters and orthogonal tolerances for the three-step assembly process.
| Assembly Step | Target Bond | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Orthogonal Tolerance (Bonds Preserved) |
| 1. SuFEx Click | C4-SO2F | Phenol, BEMP | 25 | 2 - 4 | 85 - 95% | Preserves C-F and C-Br bonds. |
| 2. SNAr | C5-F | Primary Amine, DIPEA | 40 | 12 | 75 - 88% | Preserves C-Br and Sulfonate ester. |
| 3. Suzuki Coupling | C2-Br | Boronic Acid, Pd(dppf)Cl2 | 90 | 8 | 65 - 80% | Preserves Sulfonate ester and Amines. |
Biological Mechanism of Assembled PROTACs
Once assembled using the 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride hub, the resulting PROTAC functions by inducing proximity between the target POI and the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Mechanism of targeted protein degradation via the assembled PROTAC ternary complex.
References
-
Title: Click chemistry in the development of PROTACs Source: RSC Chemical Biology URL: [Link]
-
Title: Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation Source: PubMed URL: [Link]
-
Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Chemical Biology URL: [Link]
-
Title: PubChemLite - GSTVKXXNCNWPQQ-UHFFFAOYSA-N (2-bromo-5-fluoropyridine-4-sulfonyl fluoride) Source: PubChemLite URL: [Link]
Sources
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 2. PubChemLite - GSTVKXXNCNWPQQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Functionalization of 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride via Chemoselective SNAr and SuFEx
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective reaction protocols, and analytical validation for bifunctional S(VI) hubs.
Executive Summary
The compound 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a highly versatile, bifunctional electrophilic hub. It features two distinct reactive domains: an electron-deficient heteroaromatic ring primed for Nucleophilic Aromatic Substitution (SNAr) and a stable but catalytically activatable S(VI)-F bond primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Because both the 5-fluoro group and the 4-sulfonyl fluoride group represent potential sites for nucleophilic attack by amines, achieving chemoselectivity is a critical challenge in library synthesis and late-stage functionalization. This guide provides field-proven, self-validating protocols to orthogonally direct amination to either the pyridine ring or the sulfonyl group by exploiting the kinetic and thermodynamic properties of the S(VI)-F bond.
Mechanistic Insights: The Causality of Chemoselectivity
As a Senior Application Scientist, it is crucial to understand why these reactions diverge under specific conditions rather than simply following a recipe.
The S(VI)-F bond is uniquely stable compared to its S(VI)-Cl counterpart. It is resistant to reduction, highly thermodynamically stable, and practically inert to aliphatic amines at room temperature without specific catalytic activation [1]. Conversely, the pyridine ring in this scaffold is extremely electron-deficient. The 5-fluoro position is highly activated by the strong
The Chemoselective Logic:
-
Pathway A (SNAr Dominance): When reacted with an amine and a mild, non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (DMF), the high kinetic barrier of the S(VI)-F bond prevents SuFEx. The amine follows the lowest-energy pathway, attacking the 5-fluoro position via a Meisenheimer complex to yield the SNAr product, leaving the
group completely intact [1]. -
Pathway B (SuFEx Dominance): To force amination at the sulfonyl group, the S-F bond must be polarized. The addition of a strong nucleophilic catalyst/base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly activates the sulfonyl fluoride (likely forming a highly reactive
intermediate). This drastically lowers the activation energy for S-F cleavage, allowing sulfonamide formation to outcompete SNAr kinetically [2, 3].
Fig 1. Chemoselective pathways for orthogonal amination via SNAr and SuFEx.
Quantitative Data: Reaction Condition Matrix
The following table summarizes the optimized parameters required to achieve strict chemocontrol over the bifunctional hub.
| Reaction Goal | Catalyst / Base | Solvent | Temp | Primary Reactive Site | Expected Yield |
| Chemoselective SNAr | DIPEA (2.0 eq) | DMF or NMP | 0 °C to RT | 5-Fluoro (Pyridine Ring) | 80 - 95% |
| Chemoselective SuFEx | DBU (2.0 eq) | MeCN or THF | RT | 4-Sulfonyl Fluoride | 75 - 90% |
| Double Amination | Step 1: DIPEAStep 2: DBU | Step 1: DMFStep 2: MeCN | RT | Both Sites (Sequential) | 60 - 75% (Over 2 steps) |
Self-Validating Analytical Controls (IPC)
Critical Pitfall Warning: If the same amine is used, the mass shift for displacing the 5-Fluoro group (SNAr) is identical to the mass shift for displacing the Sulfonyl Fluoride (SuFEx). Both result in a net change of
To ensure a self-validating system, researchers must rely on
-
Starting Material: Exhibits two distinct
signals: ( ) and (aromatic ). -
Validation of SNAr: Disappearance of the
signal; retention of the signal. -
Validation of SuFEx: Disappearance of the
signal; retention of the signal.
Experimental Protocols
Protocol A: Chemoselective SNAr (Ring Amination)
Objective: Install an amine at the 5-position while preserving the SuFEx-active
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 mmol) in anhydrous DMF (5.0 mL). -
Base Addition: Cool the solution to 0 °C using an ice bath. Add
-diisopropylethylamine (DIPEA, 2.0 mmol) in one portion. -
Amine Addition: Add the desired primary or secondary amine (1.05 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
IPC: Sample 50
, dilute in , and acquire a quick NMR to confirm the disappearance of the aromatic fluorine signal ( ). -
Workup: Quench with water (10 mL) and extract with EtOAc (
). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Chemoselective SuFEx (Sulfonylation)
Objective: Synthesize a sulfonamide while preserving the halogenated pyridine ring for downstream cross-coupling or SNAr.
Fig 2. Mechanistic activation of the S(VI)-F bond by DBU to drive SuFEx over SNAr.
-
Preparation: Dissolve 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) at room temperature.
-
Amine Addition: Add the amine (1.1 mmol) to the stirring solution.
-
Catalyst Addition: Add DBU (2.0 mmol) dropwise. Note: DBU acts as both the SuFEx activator and the HF scavenger.
-
Reaction: Stir at room temperature for 1–2 hours. The reaction is typically highly exothermic and rapid.
-
IPC: Confirm the disappearance of the sulfonyl fluoride signal (
) via NMR. -
Workup: Dilute the mixture with Dichloromethane (DCM, 20 mL). Wash with 0.1 M HCl (15 mL) to protonate and remove DBU. Separate the organic layer, dry over
, filter, and concentrate.
Protocol C: Sequential Double Amination
Objective: Synthesize a fully decorated, bis-aminated pyridine core.
-
Execute Protocol A to completion to install the first amine at the 5-position.
-
Isolate the SNAr intermediate (purification via short silica plug is recommended to remove residual DIPEA/DMF).
-
Dissolve the intermediate in MeCN, add the second amine (1.5 mmol), and add DBU (3.0 mmol).
-
Crucial Adjustment: Because the first amination donates electron density into the pyridine ring, the remaining
group becomes slightly deactivated. Heat the reaction to 60 °C for 4–8 hours to drive the SuFEx reaction to completion.
References
-
Naumchyk, V., Gavrylenko, O. V., Vashchenko, B., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry, 89(6), 3968–3983. Available at:[Link]
-
Lucas, S. W., Qin, R. Z., Rakesh, K. P., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 134, 106227. Available at:[Link]
Application Note: Precision Synthesis of Sulfonamides from 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
This Application Note is designed for medicinal chemists and process scientists seeking to utilize 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS 41404-58-4) as a linchpin scaffold.[1]
Unlike standard sulfonyl chlorides, this sulfonyl fluoride (SF) motif offers unique stability ("shelf-stable electrophile") while retaining high reactivity under specific activation—a hallmark of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.
Part 1: Strategic Overview & Chemical Logic
The Scaffold Advantage
The 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride scaffold is a "privileged" intermediate in drug discovery due to its orthogonal reactivity triad :
-
C4-Sulfonyl Fluoride: A latent electrophile resistant to reduction and hydrolysis, capable of "click" sulfonamide formation.[1]
-
C2-Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C5-Fluoride: Modulates pKa and lipophilicity; potential site for late-stage SNAr diversification (under forcing conditions).[1]
Mechanistic Considerations
While phenyl sulfonyl fluorides often require Lewis acid activation (e.g., Ca(II) or Si-activation) to react with amines, the pyridine core of this scaffold significantly alters reactivity.
-
Electronic Activation: The electron-deficient pyridine ring, further deactivated by the electronegative Fluorine (C5) and Bromine (C2), renders the Sulfur(VI) center highly electrophilic.
-
The Selectivity Challenge: The same electron deficiency that activates the SO₂F group also activates the C2-Br bond toward Nucleophilic Aromatic Substitution (SNAr).
-
Insight: To ensure chemoselectivity (Sulfonylation > SNAr), one must avoid harsh heating with free amines. SuFEx catalysis or Calcium-mediated activation is preferred over thermal forcing.[1]
-
Part 2: Experimental Protocols
Decision Tree: Selecting the Right Method
Figure 1: Protocol selection guide based on amine nucleophilicity and substrate sensitivity.
Protocol A: Direct Aminolysis (Standard)
Best for: Unhindered primary and secondary alkyl amines.
Rationale: The electron-poor pyridine ring makes the sulfonyl fluoride sufficiently reactive to couple with good nucleophiles using only a mild base scavenger, without requiring exogenous metal catalysis.
Materials:
-
Substrate: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)
-
Solvent: THF or Acetonitrile (MeCN) [0.2 M]
Step-by-Step:
-
Dissolution: In a clean vial, dissolve 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (100 mg, 0.39 mmol) in dry THF (2.0 mL).
-
Addition: Add DIPEA (135 µL, 0.78 mmol) followed by the amine (0.43 mmol) dropwise at 0 °C .
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove excess amine/base), then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Calcium Triflimide Activation (The "Ball" Conditions)
Best for: Anilines, electron-deficient amines, or when Protocol A fails.
Rationale: Calcium triflimide [Ca(NTf₂)₂] acts as a Lewis acid, activating the sulfonyl fluoride S-F bond by coordinating to the sulfonyl oxygens and/or fluoride, facilitating fluoride departure. This method is crucial for less reactive anilines.[1]
Materials:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Ca(NTf₂)₂ (Calcium triflimide) (0.2 – 0.5 equiv)
-
Base: DABCO (1.2 equiv) or TEA
-
Solvent: tert-Amyl alcohol (preferred) or MeCN [0.2 M]
Step-by-Step:
-
Setup: Charge a vial with Ca(NTf₂)₂ (0.2 equiv) and the amine (1.2 equiv).
-
Solvent: Add tert-Amyl alcohol.
-
Substrate: Add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv).
-
Base: Add DABCO (1.2 equiv).
-
Reaction: Stir at 60 °C for 12–24 hours.
-
Note: The calcium catalyst allows heating with reduced risk of side reactions compared to thermal heating alone.
-
-
Workup: Filter through a short silica plug (eluting with EtOAc) to remove calcium salts before standard aqueous workup.[1]
Protocol C: Silyl-Amine SuFEx (Chemoselective)
Best for: Complex synthesis where "Click" reliability is required; avoids free amine side reactions.[1]
Rationale: Utilizing a silyl-protected amine (R-NH-TMS or R-N(TMS)₂) prevents non-specific nucleophilic attacks (like SNAr).[1] The reaction is driven by the formation of the strong Si-F bond (approx. 140 kcal/mol).
Materials:
-
Substrate: 1.0 equiv
-
Reagent: Silylated amine (prepared in situ or pre-formed)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%) or BTMG [1][3]
-
Solvent: MeCN or DCM[1]
Step-by-Step:
-
Preparation: If the silyl amine is not available, mix the amine (1.0 equiv) with BSA (N,O-Bis(trimethylsilyl)acetamide) (1.0 equiv) in MeCN for 30 mins to generate it in situ.
-
Coupling: Add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv) to the silylated amine solution.
-
Catalysis: Add DBU (0.1 equiv).
-
Reaction: Stir at RT. Reaction is typically rapid (< 1 hour).[1]
-
Purification: Volatiles (TMS-F) are removed in vacuo.[1] The residue is often pure enough for the next step or requires minimal chromatography.
Part 3: Data Summary & Post-Functionalization[1]
Expected Analytical Data
| Parameter | Observation | Notes |
| 19F NMR (SM) | δ +60 to +65 ppm (approx) | Distinctive sulfonyl fluoride shift.[1] |
| 19F NMR (Prod) | Disappearance of SF peak | C5-F signal remains (typically -120 to -140 ppm).[1] |
| LCMS | [M+H]+ or [M-H]- | Sulfonamides ionize well in negative mode (ES-).[1] |
| Stability | High | Product is stable to aqueous workup and silica chromatography.[1] |
Functionalization Workflow
The resulting sulfonamide (1) serves as a branching point for library generation.
Figure 2: Post-synthesis diversification strategy. The C2-Bromine is the primary handle for subsequent modification.
Part 4: Safety & Handling
-
Toxicity: Sulfonyl fluorides are covalent protein modifiers.[1] While less volatile than chlorides, they should be treated as potential serine protease inhibitors.[1] Work in a fume hood.
-
Hydrolysis: Unlike sulfonyl chlorides, this compound will not "smoke" or decompose rapidly in moist air, but prolonged exposure to moisture should be avoided to maintain stoichiometry. Store in a desiccator.
References
-
Sharpless, K. B., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfonamides and Sulfamates." Journal of the American Chemical Society, 2018. (Note: Specific reference to Ball Lab methodology for electron-deficient sulfonyl fluorides).
-
Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[1]
-
Cornella, J., et al. "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides for SuFEx Chemistry." European Journal of Organic Chemistry, 2020.[4][5]
-
PubChem Compound Summary. "2-bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS 41404-58-4)."[1]
Sources
Application Note: Bioconjugation Protocols Using Heteroaryl Sulfonyl Fluoride Probes
Executive Summary
This guide details the application of heteroaryl sulfonyl fluoride (Het-SF) probes for bioconjugation and Activity-Based Protein Profiling (ABPP). Unlike traditional electrophiles (e.g., succinimides, sulfonyl chlorides) that often suffer from rapid hydrolysis or promiscuity, Het-SFs utilize Sulfur-Fluoride Exchange (SuFEx) chemistry. This "Goldilocks" reactivity—stable in aqueous buffer yet highly reactive within specific protein microenvironments—enables the targeting of non-catalytic nucleophiles (Tyr, Lys, His) with high specificity.
This document provides field-proven protocols for probe selection, protein labeling, and proteomic profiling, emphasizing the unique physicochemical advantages of heteroaromatic scaffolds in tuning electrophilicity and molecular recognition.
The Heteroaryl Advantage: Mechanism & Rationale
Why Heteroaryl Sulfonyl Fluorides?
While phenyl sulfonyl fluorides are standard SuFEx reagents, heteroaryl variants (e.g., pyridine-, pyrimidine-, or imidazole-sulfonyl fluorides) offer distinct advantages for drug discovery and chemical biology:
-
Tunable Electrophilicity: The electron-deficient nature of heteroaromatic rings (e.g., 2-pyridyl) increases the electrophilicity of the sulfur center compared to a simple phenyl ring, often accelerating reaction rates with nucleophiles without sacrificing aqueous stability.
-
Solubility: Heteroatoms improve aqueous solubility, reducing the need for high percentages of organic co-solvents (DMSO) that can denature sensitive proteins.
-
Molecular Recognition: Nitrogen atoms in the scaffold can act as hydrogen bond acceptors, recruiting the probe to specific binding pockets before the covalent event (proximity effect).
Mechanism of Action: Proximity-Driven SuFEx
The reaction follows a specific sequence: Binding
Figure 1: The SuFEx reaction mechanism.[1][2][3] Specificity is driven by the initial non-covalent binding event (Kd), which positions the warhead near a nucleophile (Tyr/Lys/His), allowing the covalent reaction (k_inact) to proceed.
Protocol A: Kinetic Protein Labeling (In Vitro)
Purpose: To determine the labeling efficiency and kinetics of a Het-SF probe against a purified target protein.
Materials
-
Target Protein: Purified (>90%), in PBS (pH 7.4). Avoid buffers with primary amines (Tris) if targeting Lys, though SFs are generally selective for protein residues over buffer amines due to the proximity effect.
-
Het-SF Probe: 10 mM stock in anhydrous DMSO.
-
Control Compound: A non-reactive analog (e.g., sulfonyl acid or sulfonamide) or the probe pre-incubated with free amino acid.
-
Quenching Buffer: 5% Formic Acid (for MS) or SDS-PAGE loading buffer.
Experimental Workflow
-
Preparation: Dilute protein to 20 µM in PBS.
-
Incubation:
-
Add Het-SF probe (final conc. 20–100 µM, 1–5 equiv).
-
Critical Step: Keep DMSO concentration <1% to maintain protein fold.
-
Incubate at 37°C. Timepoints: 0, 15, 30, 60, 120 min.
-
-
Checkpoint (Self-Validation): Include a "Denatured Control" (heat protein to 95°C for 5 min before adding probe). If labeling disappears/decreases significantly, the reaction is driven by the folded active site (specific). If labeling persists, it is non-specific surface modification.
-
Quenching: Stop reaction by adding 4x Laemmli buffer (for gel) or acidifying to pH 3 (for MS).
-
Analysis:
-
Intact Protein LC-MS: Look for mass shift of +[Probe MW - 20 Da (HF)].
-
Gel-Based: If probe has a fluorophore/biotin handle, run SDS-PAGE and scan/blot.
-
Data Analysis Table
| Parameter | Observation | Interpretation |
| Mass Shift | + (MW - 20 Da) | Successful single covalent labeling (loss of HF). |
| Mass Shift | + (MW) | Non-covalent adduct (rare for SF) or hydrolysis intermediate. |
| Denatured Control | No Labeling | High Specificity: Reaction requires active site geometry. |
| Denatured Control | High Labeling | Low Specificity: Probe reacts promiscuously with surface residues. |
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To identify targets of a Het-SF probe within a complex proteome (lysate or live cell).
Workflow Diagram
Figure 2: ABPP Workflow for Het-SF Probes. The probe (often containing a "click" handle like an alkyne) labels targets. Copper-catalyzed click chemistry attaches a biotin tag for enrichment, followed by tryptic digestion and mass spectrometry.
Detailed Methodology
-
Proteome Preparation:
-
Lysate: 1 mg/mL in PBS.
-
Live Cells: Treat cells in media (serum-free preferred to avoid albumin scavenging).
-
-
Probe Labeling:
-
Add Het-SF Probe (1–10 µM).
-
Competition Control: Pre-incubate one sample with 10x excess of the "parent" inhibitor (lacking the SF warhead) to block specific sites.
-
Incubate 1 hour at 37°C.
-
-
Click Chemistry (CuAAC):
-
Reagents: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).
-
Incubate 1 hour at RT.
-
Precipitate proteins (MeOH/CHCl3) to remove excess reagents.
-
-
Enrichment:
-
Resuspend protein pellet. Bind to Streptavidin-agarose beads (2 hours).
-
Wash stringent (1% SDS, 6M Urea) to remove non-covalent binders.
-
-
Digestion & Analysis:
-
On-bead trypsin digestion.
-
Analyze peptides via LC-MS/MS.
-
Validation: Targets present in the "Probe" sample but absent/reduced in the "Competition" sample are specific hits.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Probe inactive or target requires activation. | 1. Check probe integrity (NMR).2. Increase pH to 8.0 (activates Tyr/Lys).3. Verify protein is folded (active site availability). |
| High Background | Non-specific hydrophobic binding. | 1. Lower probe concentration.2. Perform more stringent washes (Urea/SDS) after bead binding.3. Use a "scout" probe with lower lipophilicity. |
| Precipitation | Probe insolubility. | 1. Switch to a heteroaryl scaffold (e.g., pyridine) to improve solubility.2. Reduce DMSO < 1%. |
| Probe Hydrolysis | Buffer incompatibility. | 1. Ensure buffer is free of strong nucleophiles (DTT, excess primary amines) prior to adding probe.2. Het-SFs are generally stable, but avoid pH > 9. |
References
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link
-
Narayanam, M. K., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Mortenson, P. N., et al. (2018). The interaction of arylsulfonyl fluorides with proteins: selective labeling of tyrosine and lysine residues. Journal of the American Chemical Society. Link
-
Wang, J., & Cornella, J. (2020). A Unified Approach to (Hetero)aryl Sulfonyl Fluorides. Journal of the American Chemical Society. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
Current Status: Active Ticket ID: CHEM-SUP-2B5F-SF Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Yield Trap" in Pyridine Sulfonylation
You are likely encountering low yields (10-30%) or isomeric mixtures when synthesizing 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride . This is a common bottleneck caused by the unique electronic landscape of the 2,5-disubstituted pyridine ring.
The two primary failure modes for this specific scaffold are:
-
Regiochemical Mismatch (Lithiation Route): Direct lithiation of 2-bromo-5-fluoropyridine preferentially occurs at C6 (ortho to Nitrogen and Fluorine), not the desired C4 .
-
Hydrolytic Instability (Oxidation Route): The sulfonyl chloride intermediate is highly prone to hydrolysis before fluoride exchange can occur, especially in electron-deficient pyridines.
This guide provides a corrected High-Fidelity Protocol utilizing an Oxidative Fluorination strategy that bypasses the unstable sulfonyl chloride isolation.
Module 1: Route Selection & Strategy
The Decision Matrix
Before starting, verify your precursor. The choice of starting material dictates your success rate.
Figure 1: Strategic decision tree highlighting the regioselectivity risks of direct lithiation vs. the robustness of the SnAr approach.
Module 2: The High-Fidelity Protocol (Thiol-Oxidation)
Recommendation: Abandon direct lithiation. Use the "One-Pot Oxidative Fluorination" of a thioether precursor. This method utilizes Trichloroisocyanuric Acid (TCCA) or Bleach with Potassium Bifluoride (KHF₂) to generate the sulfonyl fluoride directly, minimizing hydrolysis.
Step 1: Introduction of Sulfur (SₙAr)
-
Precursor: 2-Bromo-4-chloro-5-fluoropyridine (or 4-nitro equivalent).
-
Reagent: Benzyl mercaptan (BnSH) or Sodium Hydrosulfide (NaSH).
-
Reaction:
-
Technical Note: The fluorine at C5 activates the C4 position for Nucleophilic Aromatic Substitution (
). The Nitro or Chloro group at C4 is displaced. Do not worry about the Bromine at C2; it is less reactive in conditions compared to the C4 position activated by the pyridine nitrogen.
Step 2: Oxidative Fluorination (The "Wright-Sharpless" Modification)
This step converts the sulfide/thiol directly to the sulfonyl fluoride.
Protocol:
-
Setup: Dissolve the thioether (1.0 equiv) in Acetonitrile (MeCN) and Water (ratio 5:1).
-
Add Fluoride Source: Add KHF₂ (Potassium Bifluoride) (4.0 equiv).
-
Why KHF₂? It acts as both the fluoride source and a buffer (pH ~3-4), preventing the basic hydrolysis of the forming sulfonyl species.
-
-
Oxidant Addition: Cool to 0°C. Slowly add TCCA (Trichloroisocyanuric acid) (2.0 equiv) or Selectfluor (2.5 equiv).
-
Workup: Quench with sat. NaHCO₃ (carefully), extract with EtOAc.
Module 3: Troubleshooting & FAQs
Q1: Why did my direct lithiation of 2-bromo-5-fluoropyridine yield the wrong isomer?
A: Regioselectivity rules. In 2-bromo-5-fluoropyridine:
-
C6 (Impurity): Adjacent to Fluorine AND Nitrogen . The C6 proton is significantly more acidic due to the combined inductive effect of the Nitrogen lone pair and the Fluorine atom. Lithiation with LDA or n-BuLi will almost exclusively deprotonate C6. To functionalize C4, you must use a precursor with a handle (Cl, NO₂) already installed at C4.
Q2: My product decomposes on the silica column. How do I purify it?
A: Sulfonyl fluorides are generally stable, but pyridine derivatives can be sensitive to the Lewis acidity of silica gel.
-
Fix 1: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.
-
Fix 2: Use a rapid filtration plug instead of a long column.
-
Fix 3: If the product is solid, recrystallize from Hexane/EtOAc instead of chromatography.
Q3: I see a "Sulfonic Acid" (M-F+OH) peak in LCMS. What happened?
A: Hydrolysis occurred before fluorination.
-
Cause: The reaction pH was too high (basic), or the fluoride source was insufficient.
-
Solution: Switch from KF to KHF₂ . The bifluoride anion (
) is a more potent nucleophile for the exchange and maintains a slightly acidic pH, which stabilizes the intermediate sulfonyl chloride against hydroxide attack.
Q4: Can I use Benzyl Mercaptan? Does the benzyl group interfere?
A: Yes, you can use it, and no, it doesn't interfere. Under the oxidative conditions (TCCA/Water), the benzyl group is cleaved (oxidative debenzylation) and the sulfur is oxidized to
Module 4: Data & Expected Outcomes
| Parameter | Standard Method (Sulfonyl Chloride Isolation) | Recommended Method (One-Pot Oxidative Fluorination) |
| Reagents | TCCA / KHF₂ / MeCN / | |
| Intermediate | Isolated | Transient |
| Temperature | -10°C to 0°C | 0°C to RT |
| Typical Yield | 25 - 40% | 75 - 90% |
| Major Impurity | Sulfonic acid (Hydrolysis) | None (Clean conversion) |
Visualizing the Pathway
Figure 2: The recommended "One-Pot" workflow converting the chloro-precursor to the sulfonyl fluoride.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Core Reference for SuFEx chemistry and stability of sulfonyl fluorides.
-
Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry.
- Establishes the Bleach/HF oxidative fluorination protocol for heteroarom
-
Gros, P. C., et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation." Zeitschrift für Naturforschung B.
- Details the regioselectivity rules of pyridine lithi
-
Barrett, C. J., et al. (2020). "Direct Synthesis of Sulfonyl Fluorides from Sulfonamides." Organic Letters.
- Provides modern updates on using KHF₂ for fluorin
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
SuFEx Technical Support Center: Troubleshooting Sulfonyl Fluoride Hydrolysis
Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist specializing in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, I frequently encounter researchers struggling with the unexpected hydrolysis of sulfonyl fluorides during reaction workup.
While the S(VI)-F bond is celebrated for its remarkable stability, improper handling during extraction and purification can lead to frustrating yield losses. This guide synthesizes mechanistic causality, quantitative stability data, and field-proven methodologies to help you isolate your sulfonyl fluorides intact.
Part 1: Quantitative Data on Sulfonyl Fluoride Stability
To understand how to handle sulfonyl fluorides, we must first quantify their stability parameters. The table below summarizes the critical physicochemical properties that dictate their behavior during workup.
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) | Mechanistic Implication |
| Bond Dissociation Energy | 90.5 ± 4.3 kcal/mol[1] | 46 ± 4 kcal/mol[1] | The high S-F bond energy prevents homolytic cleavage, making S(VI)-F highly resistant to reduction and radical intermediates. |
| Cleavage Pathway | Entirely Heterolytic[1] | Homolytic & Heterolytic[1] | S-F bonds remain stable in reductive biological environments (e.g., GSH-rich media). |
| pH Tolerance (Aqueous) | Stable at pH 1–10[2] | Rapidly hydrolyzes at pH > 7 | SuFEx reagents can withstand mildly basic buffers (pH 8-9) for >24h without significant degradation[3]. |
| Thermal Stability (Aqueous) | Stable up to 65 °C (at pH 4-9)[3] | Decomposes at room temp | Allows for elevated temperature reactions, provided extreme pH is avoided. |
Part 2: Troubleshooting FAQs & Field-Proven Methodologies
Q1: Why did my sulfonyl fluoride hydrolyze during aqueous workup when it's supposed to be "click-stable"?
The Causality: The S(VI)-F bond is extremely stable due to the strong electronegativity of fluorine, which heavily biases the electron cloud and creates a highly resilient 90.5 kcal/mol bond[1]. However, "stable" does not mean "invincible."
Hydrolysis during workup is almost always caused by hydroxide-driven nucleophilic attack at extreme pH . If you use strong bases (e.g., NaOH, KOH) to quench your reaction or neutralize acids, the high concentration of hydroxide ions (pH > 10) will attack the highly electrophilic hexavalent sulfur center. While sulfonyl fluorides are perfectly stable in mildly basic conditions (pH 8-9)[3], harsh basic conditions coupled with prolonged aqueous exposure will inevitably drive hydrolysis. Furthermore, leaving the product in an unbuffered aqueous/organic emulsion overnight accelerates this degradation.
Q2: What is the recommended biphasic workup protocol to ensure zero hydrolysis?
The Causality: To prevent hydrolysis, you must control three variables: pH (keep it between 4 and 9), temperature (keep it < 25 °C during extraction), and exposure time (partition the layers immediately).
Step-by-Step Methodology: Mild Biphasic Extraction
-
Quench: Cool the reaction mixture to 0 °C. If the reaction is highly basic, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) to buffer the aqueous layer to a safe pH of ~7–8. If acidic, use saturated sodium bicarbonate (NaHCO₃). Never use NaOH or KOH.
-
Dilute: Add a moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) to establish a clear biphasic system.
-
Partition: Transfer to a separatory funnel and partition the mixture immediately. Do not leave the sulfonyl fluoride stirring in the aqueous mixture for extended periods.
-
Wash: Extract the aqueous layer 2–3 times with your chosen organic solvent. Wash the combined organic layers with brine to remove residual water and salts.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to yield the intact sulfonyl fluoride.
Q3: Can I bypass aqueous workup entirely for highly sensitive substrates?
The Causality: Yes. For highly water-soluble sulfonyl fluorides or substrates prone to side-reactions, the aqueous interface can be entirely circumvented. Recent advancements in mechanochemistry and solid-phase extraction allow for the direct isolation of SuFEx hubs without a single drop of water[4].
Step-by-Step Methodology: Solvent-Free / Silica Plug Bypass
-
Mechanochemical Synthesis: Perform the sulfonyl fluoride synthesis under solvent-free mechanochemical conditions (e.g., using a mixer mill with KHF₂ as the fluorine source and acetic acid)[4].
-
Direct Extraction: Upon completion, extract the crude mixture directly from the milling jar using a dry organic solvent (e.g., DCM or EtOAc).
-
Silica Plug Filtration: Load the crude organic mixture directly onto a short silica gel plug.
-
Elution: Elute the sulfonyl fluoride using an appropriate solvent system (e.g., Hexanes/EtOAc). This completely bypasses the aqueous workup, eliminating any risk of hydrolytic degradation and requiring fewer resources for purification[4].
Part 3: Workup Decision Workflow
To standardize your laboratory's approach to SuFEx chemistry, follow this logical decision tree when planning your sulfonyl fluoride isolation.
Decision tree for sulfonyl fluoride workup to prevent hydrolysis.
References
- Title: Sulfur(VI) Fluoride Exchange (SuFEx)
- Source: National Institutes of Health (PMC)
- Title: Chemoselective sulfonyl fluoride exchange (SuFEx)
- Source: Lirias (KU Leuven)
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
solubility issues of pyridine sulfonyl fluorides in organic solvents
Technical Support Center: Pyridine Sulfonyl Fluorides (PySO2F)
Core Directive & Scope
Welcome to the Technical Support Center. This guide addresses the unique solubility and stability challenges associated with Pyridine Sulfonyl Fluorides (PySO2F) . These reagents are the workhorses of Sulfur-Fluoride Exchange (SuFEx) click chemistry and protein profiling, yet they exhibit "Jekyll and Hyde" behavior: stable in specific conditions but prone to rapid degradation or aggregation in others.
The Central Thesis: Most "solubility" issues with PySO2F are actually stability or phase-state issues. The pyridine nitrogen renders the molecule susceptible to protonation (salt formation) and metal coordination, while the sulfonyl fluoride moiety is a latent electrophile that can hydrolyze into insoluble sulfonic acids.
Diagnostic Logic: The "Insolubility" Matrix
Before adding more solvent, use this logic tree to diagnose the physical state of your reagent.
Figure 1: Diagnostic logic for identifying the root cause of solubility failures. Note that "insolubility" is often a chemical transformation.
Solubility Profile & Solvent Compatibility
The following data aggregates solubility trends for 2-Pyridinesulfonyl fluoride (PyFluor) and its isomers. Note the critical distinction between physical solubility and chemical compatibility.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes & Risks |
| Polar Aprotic | DMF / DMSO | Excellent | Recommended for Reaction. High solubility due to polarity match. Warning: Hard to remove; DMSO can accelerate nucleophilic attack if not dry. |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Standard Standard. Best balance of solubility and removability. Ideal for SuFEx reactions. |
| Chlorinated | DCM / Chloroform | Moderate to Good | Variable. Generally soluble, but commercial samples may contain sulfonic acid impurities that are insoluble in DCM, causing cloudiness. |
| Ethers | THF / 2-MeTHF | Good | Good solubility. Ensure THF is peroxide-free to prevent oxidative degradation of the pyridine ring. |
| Alcohols | Methanol / EtOH | Soluble | HIGH RISK. Soluble, but nucleophilic attack (trans-sulfonylation) can occur if base is present. Use only for storage or specific protocols. |
| Non-Polar | Hexanes / Heptane | Poor | Precipitation Risk. Used to crash out the product during purification. Note: 2-PySO2F has a low MP (~30°C) and will likely "oil out" rather than crystallize. |
| Acidic | Acetic Acid | Sparingly Soluble | Protonation of the pyridine nitrogen creates a salt that drastically changes solubility profile. |
Critical Insight: 2-Pyridinesulfonyl fluoride has a melting point of 29–34°C .[1] In borderline solvents (like Et2O/Hexane mixtures), it often separates as a supercooled liquid (oil) rather than a solid. Do not mistake this oiling out for impurities.
Troubleshooting Guides (FAQ Format)
Scenario A: "My solution turned cloudy immediately upon dissolving in DCM."
Diagnosis: You likely have Sulfonic Acid Contamination . Mechanism: Pyridine sulfonyl fluorides hydrolyze in the presence of moisture to form pyridine sulfonic acid.[2] Because the pyridine nitrogen is basic and the sulfonic acid is acidic, this forms a Zwitterionic internal salt which is highly polar and insoluble in Dichloromethane (DCM). The Fix:
-
Filter the solution through a 0.45µm PTFE syringe filter. The "cloudiness" (sulfonic acid) will be removed.
-
The filtrate contains your active sulfonyl fluoride.
-
Prevention: Store PySO2F under inert gas (Ar/N2) at 4°C.
Scenario B: "I'm trying to recrystallize, but I just get a yellow oil."
Diagnosis: You are fighting the Melting Point . Mechanism: As noted, 2-PySO2F melts near room temperature. Standard recrystallization (heat -> cool) fails because the compound melts before it dissolves, or separates as a liquid upon cooling (Oiling Out). The Fix:
-
Switch Method: Use Cold Precipitation instead of thermal recrystallization.
-
Dissolve the oil in a minimum amount of DCM or Et2O at room temperature.
-
Slowly add Hexanes/Pentane while stirring vigorously.
-
Cool the entire vessel to -20°C or -78°C (dry ice/acetone). The oil should solidify into a white solid at these temperatures.
Scenario C: "The reaction mixture turned into a black tar."
Diagnosis: Pyridine Polymerization or Nucleophilic Decomposition . Mechanism: In the presence of strong Lewis acids or unprotected nucleophiles, the pyridine ring can activate, or the sulfonyl fluoride can eliminate fluoride prematurely. The Fix:
-
Check your base. Strong bases (like NaOH) can hydrolyze the fluoride. Use mild bases like DIPEA or K2CO3 .
-
Ensure the solvent is dry. Water acts as a competitor nucleophile.
Advanced Protocol: Purification of Hydrolyzed Samples
If your PySO2F has degraded (significant insoluble matter), do not discard it. Use this "Rescue Protocol" to separate the active fluoride from the sulfonic acid degradation product.
Reagents:
-
Degraded PySO2F sample
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous NaHCO3
-
Brine
Workflow:
-
Dissolution: Attempt to dissolve the crude material in EtOAc (approx 10 mL per gram).
-
Filtration: The sulfonic acid zwitterion is insoluble in EtOAc. Filter off the white solid. Do not discard the solid yet (check by NMR if unsure).
-
Wash: Transfer the EtOAc filtrate to a separatory funnel.
-
Base Wash: Wash rapidly ( < 2 mins) with cold Sat. NaHCO3. Rationale: This neutralizes any remaining dissolved acid and keeps the pyridine deprotonated (soluble in organic layer).
-
Dry & Concentrate: Dry organic layer over MgSO4, filter, and concentrate at < 30°C (water bath).
-
Result: The resulting oil/solid is the purified Sulfonyl Fluoride.
Mechanistic Visualization: The Hydrolysis Trap
Understanding why solubility changes requires understanding the chemical change.
Figure 2: The chemical pathway from soluble reagent to insoluble zwitterion. This explains why "wet" DCM causes precipitation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Doyle, A. G., et al. (2015).[3][4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3][5] Journal of the American Chemical Society.
-
Moses, J. E., et al. (2017). "Diversity Oriented Clicking (DOC): The SuFEx reaction in Drug Discovery." Chemical Society Reviews.
-
Enamine Ltd. "Pyridine-2-sulfonyl fluoride (PyFluor) Reagent Profile." Enamine Store Technical Data.
Sources
troubleshooting low reactivity of sulfonyl fluorides with weak nucleophiles
Topic: Troubleshooting Low Reactivity of Sulfonyl Fluorides with Weak Nucleophiles Ticket ID: SF-RXN-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Triage: The Stability-Reactivity Paradox
User Context: You are experiencing stalled conversion or no reaction when coupling a sulfonyl fluoride (R-SO₂F) with a nucleophile.
Technical Insight: Sulfonyl fluorides are "sleeping beauties." Their high stability (resistance to reduction and hydrolysis) is their primary feature, but this thermodynamic stability creates a high activation energy barrier for weak nucleophiles. Unlike sulfonyl chlorides, which react indiscriminately, sulfonyl fluorides require specific "keys" to unlock the S(VI) center.
Interactive Diagnostic Flowchart
Before selecting a protocol, locate your specific bottleneck using the logic map below.
Figure 1: Decision matrix for selecting the optimal activation mode based on nucleophile sterics and electronics.
Protocol A: The "Si-SuFEx" Standard (Phenols)
Best For: Standard phenols, moderately hindered phenols, and high-throughput library synthesis.
The Mechanism: This method relies on the thermodynamic driving force of the Silicon-Fluoride bond (approx. 135 kcal/mol).[1] You are not reacting the phenol directly; you are reacting the silyl ether.
Troubleshooting "Stalled" Si-SuFEx
If your reaction using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is incomplete, the issue is likely insufficient basicity to cleave the Si-O bond in the transition state or catalyst poisoning.
The Fix: The "Superbase" Switch Switch from DBU to BEMP . BEMP is a phosphazene base that is significantly stronger and non-nucleophilic, preventing side reactions with the sulfur center.
| Catalyst | pKa (MeCN) | Application |
| DBU | 24.3 | Standard substrates. Good baseline. |
| BEMP | 27.6 | The Fixer. Use for ortho-substituted phenols or electron-deficient sulfonyl fluorides. |
Step-by-Step Protocol:
-
Silylation: Pre-silylate your phenol using HMDS (hexamethyldisilazane) to form Ar-O-TMS. Evaporate byproducts (NH₃).[1]
-
Setup: Dissolve Sulfonyl Fluoride (1.0 equiv) and Ar-O-TMS (1.1 equiv) in anhydrous Acetonitrile (ACN).
-
Catalysis: Add BEMP (5–10 mol%).
-
Note: If using DBU, use 20–30 mol%.
-
-
Reaction: Stir at Room Temperature (RT).
-
Monitoring: Monitor by TLC/LCMS. The Si-F byproduct is volatile.
-
Workup: Concentrate directly. BEMP is polymer-supported available, allowing filtration workup.
Expert Tip: For extremely unreactive substrates, the "Bifluoride Effect" is real. Adding a catalytic amount of potassium bifluoride (KHF₂) can jumpstart the catalytic cycle by generating the active hypervalent silicon species [1].
Protocol B: The "Ca-SuFEx" Route (Amines & Dead Substrates)
Best For: Weak amines (anilines), sterically hindered secondary amines, and substrates sensitive to strong bases.
The Mechanism: When basic activation fails (or if the nucleophile cannot be silylated), you must activate the electrophile (the Sulfonyl Fluoride). Calcium Triflimide [Ca(NTf₂)₂] acts as a Lewis Acid to pull electron density from the S-F bond, making the sulfur susceptible to weak nucleophiles.
Visualization: The Dual-Activation Model
Figure 2: Cooperative catalysis where Calcium activates the electrophile and DABCO activates the nucleophile [2].
Step-by-Step Protocol (The Ball/Sharpless Method):
-
Solvent Selection: Use tert-Amyl Alcohol .[2] This is critical. It solubilizes the Ca(NTf₂)₂ complex better than ACN in this specific manifold.
-
Mix: Combine Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv).
-
Catalyst Cocktail: Add Ca(NTf₂)₂ (10 mol%) and DABCO (30 mol%).
-
Why DABCO? It acts as a proton shuttle/buffer, preventing the generated HF from killing the reaction or degrading the product.
-
-
Conditions: Heat to 50–60 °C.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (to remove Ca salts), and brine.
Protocol C: Accelerated SuFEx (ASCC) for Alcohols
Best For: Primary/Secondary alkyl alcohols where you want to skip the silylation step.
The Issue: Alkyl alcohols are poor nucleophiles for SuFEx and often undergo competing S_N2 alkylation if the resulting sulfonate is formed.[1][3] The Solution: Use BTMG (Barton's Base) with HMDS .[1][3]
Technical Logic: BTMG (pKa ~26) sits in the "Goldilocks" zone—stronger than DBU but less prone to side reactions than BEMP. The addition of HMDS allows for in situ silylation, driving the reaction via the Si-F bond energy without a separate step [3].[1]
Protocol:
-
Mix Alcohol (1.0 equiv) + Sulfonyl Fluoride (1.1 equiv) in ACN.
-
Add BTMG (5–20 mol%).
-
Reaction is usually complete in <30 mins at RT.
Frequently Asked Questions (FAQs)
Q: My sulfonyl fluoride has an electron-donating group (e.g., p-Methoxy). It won't react even with BEMP. Why? A: Electron-donating groups stabilize the S-F bond, rendering the sulfur center less electrophilic.
-
Fix: You must use Protocol B (Ca-SuFEx) . The Lewis Acid activation (Ca²⁺) is required to overcome the electronic deactivation. Base catalysis alone is insufficient for these "cold" electrophiles.
Q: Can I do this in water? A: Yes, but with caveats. SuFEx is water-tolerant (unlike acid chlorides), which is why it's used in protein labeling. However, for synthesis with weak nucleophiles, water competes as a nucleophile.
-
Recommendation: Use biphasic conditions (DCM/Water) with a phase transfer catalyst (TBAB) if you must use aqueous media, or stick to anhydrous ACN for maximum yield.
Q: I see a new spot on TLC that isn't product or starting material. A: Check for desulfonylation . If your nucleophile is extremely hindered, the base might attack the sulfur, or you might be forming the fluorosulfate anion [FSO₃]⁻ via hydrolysis.
-
Fix: Ensure your solvent is strictly anhydrous. Switch to the Ca(NTf₂)₂ method to remove the strong base from the equation.
Q: Why Calcium? Can I use Magnesium or Zinc? A: Ca²⁺ has a large ionic radius and a "softer" character that coordinates uniquely with the sulfonyl oxygens and fluorine. While other Lewis acids (AlCl₃, BF₃) are too harsh and cause decomposition, and Mg²⁺ is often too tightly bound to solvent, Calcium offers the perfect balance of lability and activation strength [2].
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activ
-
Accelerated SuFEx Click Chemistry for Modular Synthesis
Sources
- 1. repository.cshl.edu [repository.cshl.edu]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
stability of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride at room temperature
The following technical support guide addresses the stability, handling, and troubleshooting of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride , a specialized heteroaryl sulfonyl fluoride building block. This guide is designed for researchers utilizing this compound in SuFEx (Sulfur-Fluoride Exchange) chemistry, covalent fragment screening, or medicinal chemistry campaigns.[1][2]
Executive Summary: Stability Profile
| Parameter | Status | Technical Note |
| Solid State Stability (RT) | Moderate | Stable for days/weeks if strictly anhydrous.[1][2] Hygroscopic nature of impurities can accelerate degradation.[1][2] |
| Solid State Stability (Long-term) | High | Recommended storage at -20°C under inert atmosphere (Argon/N₂).[1][2] |
| Solution Stability (Aprotic) | High | Stable in dry DMSO, DMF, DCM, and MeCN for >24 hours at RT.[1] |
| Solution Stability (Aqueous) | Low to Moderate | Susceptible to hydrolysis at pH > 7.[1]5. Kinetic stability is higher than sulfonyl chlorides but lower than simple aryl sulfonyl fluorides due to the electron-deficient pyridine ring.[1][2] |
| Primary Degradation Risk | Hydrolysis & SO₂ Extrusion | The 4-position (gamma) sulfonyl group on pyridine is prone to thermal SO₂ extrusion and nucleophilic attack.[1][2] |
Part 1: Critical Handling & Storage Protocols
Storage & Shelf-Life Management
Q: Can I keep this compound on the benchtop? A: While the sulfonyl fluoride moiety confers greater stability than its chloride counterpart, the 2-bromo-5-fluoropyridine core is electron-deficient, making the sulfonyl center highly electrophilic.[1][2]
-
Short-term (Active Use): Ambient temperature (20–25°C) is acceptable for <48 hours in a desiccator.[1][2]
-
Long-term (Archival): Must be stored at -20°C or -80°C .[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[1][2] The presence of moisture can trigger the formation of the sulfonic acid derivative, which is autocatalytic.[2]
Solubilization & Stock Preparation
Protocol: Preparation of 100 mM Stock Solution
-
Solvent Choice: Use anhydrous DMSO or DMAc (Dimethylacetamide).[1][2] Avoid alcohols (MeOH, EtOH) as they can act as nucleophiles over time.[1]
-
Drying: Ensure solvent water content is <50 ppm (molecular sieves recommended).[1][2]
-
Dissolution: Weigh the solid rapidly to minimize moisture uptake.[1][2] Vortex until clear.
-
Validation: Verify integrity via LC-MS immediately after preparation.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.
Part 2: Troubleshooting Guide (FAQ)
Issue 1: Unexpected Degradation in Buffer
User Question: "I incubated the compound in PBS (pH 7.4) for my protein labeling assay, but I see a new peak at [M-20] or [M-2] in LC-MS. What happened?"
Technical Diagnosis: You are likely observing hydrolysis or nucleophilic substitution .[1][2]
-
Mechanism: The pyridine ring is highly activated by the Nitrogen, Bromine, and Fluorine.[1][2] Water attacks the Sulfur(VI) center, displacing Fluoride (Hydrolysis).
-
Solution:
-
Lower the pH to 6.0–6.5 if the assay permits (SuFEx is pH sensitive but hydrolysis is slower at acidic pH).[1]
-
Increase the % of organic co-solvent (e.g., 5% DMSO).[1]
-
Reduce incubation time. Sulfonyl fluorides are "latent" electrophiles but this specific scaffold is "hot" due to the electron-poor ring.[1][2]
-
Issue 2: Yellow Discoloration of Solid
User Question: "My white powder has turned pale yellow after 2 months at room temperature."
Technical Diagnosis: This indicates SO₂ extrusion or photodecomposition .[1][2]
-
Mechanism: Sulfonyl groups at the 4-position (gamma) of pyridine are prone to losing SO₂ to form the corresponding halide or coupling products, especially under light or thermal stress.[1][2]
-
Risk Assessment: Check purity via NMR.[1][2] If purity is >90%, repurify via silica plug (Hexane/EtOAc).[2] If <80%, discard.[2]
-
Prevention: Store in amber vials wrapped in foil.
Issue 3: Reactivity Competition (SuFEx vs. SNAr)
User Question: "I am trying to click the sulfonyl fluoride to a tyrosine, but I'm getting a mixture of products."
Technical Diagnosis: The 2-Bromo position is a competitive electrophile.[1][2]
Part 3: Mechanistic Visualization
The following diagram illustrates the stability and reactivity pathways of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
Caption: Reaction pathways showing the competition between desired SuFEx chemistry (Green) and degradation/side-reactions (Red/Yellow/Grey).
Part 4: Validated Experimental Protocols
Protocol A: Quality Control via 19F-NMR
Rationale: 19F-NMR is the most sensitive method to distinguish the Sulfonyl Fluoride (SO₂F) from the Aryl Fluoride (Ar-F) and Hydrolysis products (Fluoride ion).[1][2]
-
Sample: Dissolve 5 mg of compound in 0.6 mL CDCl₃ (or DMSO-d6 if solubility is poor).
-
Acquisition: Run a standard proton-decoupled 19F scan (typically >300 MHz).
-
Expected Signals:
-
Impurity Check:
Protocol B: Chemical Stability Test (Benchmarking)
If you are screening this compound for a library, perform this 24-hour stability check:
-
Dilute to 100 µM in PBS (pH 7.4).
-
Incubate at 25°C.
-
Inject on LC-MS at T=0, T=4h, and T=24h.
-
Pass Criteria: >90% parent compound remaining at T=4h.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv, 2023.[1] (Discusses the comparative stability of pyridine sulfonyl fluorides vs chlorides and decomposition pathways like SO₂ extrusion). [1]
-
Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry . Royal Society of Chemistry, 2023.[1] (Review of SuFEx chemistry, stability of heteroaryl sulfonyl fluorides in biological buffers).
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides . The Journal of Organic Chemistry, 2006.[1] (Foundational text on synthesizing and handling heteroaryl sulfonyl fluorides). [1]
-
Sulfur Fluoride Exchange (SuFEx) with Carbon Pronucleophiles . Scholarship @ Claremont, 2025.[1][3][4] (Recent applications of aryl sulfonyl fluorides in parallel medicinal chemistry).
Sources
removing unreacted sulfonyl fluoride reagent from protein samples
Technical Support Center: Troubleshooting Sulfonyl Fluoride (SuFEx) Probe Removal in Protein Samples
Overview Sulfonyl fluorides (SFs) and aryl fluorosulfates are premier electrophiles in chemical biology, widely utilized for targeted covalent inhibitors and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While their remarkable stability in aqueous environments is highly advantageous for selective protein labeling, it creates a significant technical hurdle: unreacted SF probes persist in aqueous buffers and will continue to react over time. Failure to properly remove or quench these reagents leads to off-target labeling, assay interference, and significant artifacts in downstream mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why can't I just let the excess sulfonyl fluoride hydrolyze in my reaction buffer? Causality & Mechanism: The S(VI)-F bond possesses a unique blend of thermodynamic stability and latent reactivity. Unlike traditional sulfonyl chlorides, which undergo rapid homolytic or heterolytic scission in water, sulfonyl fluorides are highly solvated and remain inert to aqueous hydrolysis at physiological pH [1]. They typically require proximity-driven activation by specific protein microenvironments—such as hydrogen-bonding networks near a nucleophilic Tyrosine, Lysine, or Histidine—to undergo fluoride displacement [2, 8, 9]. Consequently, simply incubating the sample will not eliminate the unreacted probe; it must be actively removed or chemically quenched.
Q2: My downstream mass spectrometry (LC-MS/MS) shows progressive over-labeling of my protein. How do I immediately arrest the SuFEx reaction? Causality & Mechanism: If you rely solely on physical removal methods (like dialysis or spin columns), the probe remains in contact with the protein during the separation process, allowing the covalent reaction to proceed. To arrest the reaction instantly, you must introduce a competitive nucleophile in massive excess. Solution: Add a highly nucleophilic amine or thiol. Research demonstrates that while SFs are stable in water, they can be forced to react with primary amines at elevated pH or specific amino acids like Lysine and Glutathione (GSH) [3]. Alternatively, lowering the pH (e.g., adding 0.5% TFA) protonates target residues (like Lysine, pKa ~10.4), rendering them non-nucleophilic and halting the reaction [2, 5].
Q3: Which physical removal method is best for my specific downstream application? Causality & Mechanism: The choice depends entirely on whether you need to maintain the protein's native fold.
-
For Native/Functional Assays: Use Size Exclusion Chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon 10 kDa MWCO). Repeated cycles of ultracentrifugation with buffer exchange effectively clear small-molecule SF probes while keeping the protein in its native state [4, 5].
-
For Bottom-Up Proteomics: Use Chloroform/Methanol (Wessel-Flügge) precipitation. This instantly denatures the protein and partitions the hydrophobic unreacted SF probe into the organic phase, leaving a clean, probe-free protein pellet [7].
Quantitative Data: Comparison of Probe Removal Strategies
| Strategy | Mechanism of Action | Efficiency | Time Required | Protein State | Best For |
| Chemical Quenching (e.g., Lysine/GSH) | Covalent reaction with excess SF probe | High | < 5 mins | Native | Halting kinetics immediately |
| Centrifugal Ultrafiltration (MWCO) | Size-based separation via membrane | Medium-High | 1 - 2 hours | Native | Functional assays, intact MS |
| Size Exclusion (Desalting Columns) | Differential pore diffusion | High | 15 - 30 mins | Native | Rapid buffer exchange |
| Chloroform/Methanol Precipitation | Organic solvent partitioning | Very High | 30 - 45 mins | Denatured | Bottom-up proteomics (LC-MS/MS) |
| Dialysis | Passive diffusion across membrane | Low | 12 - 24 hours | Native | Not recommended (allows over-labeling) |
Experimental Workflows & Methodologies
Protocol 1: Rapid Quench and SEC Desalting (For Native Protein Recovery) Self-Validating System: This protocol ensures the reaction is kinetically dead before physical separation begins, preventing artifactual labeling during the column transit.
-
Quenching: To the protein-SF reaction mixture, add a quenching solution (e.g., 100 mM Tris-HCl pH 8.5, or 50 mM Lysine) to a final concentration of 10-20 mM.
-
Incubation: Incubate at room temperature for 15 minutes. The high concentration of the small-molecule nucleophile outcompetes the protein for any remaining activated SF.
-
Equilibration: Equilibrate a commercial desalting column (e.g., Sephadex G-25 or HiTrap Desalting) with 3-5 column volumes of your final assay buffer[6].
-
Separation: Load the quenched sample onto the column.
-
Elution: Elute with the assay buffer. The macromolecular protein fraction will elute in the void volume, while the quenched SF-adducts and excess quenching agent are retained in the porous matrix.
Protocol 2: Chloroform/Methanol Precipitation (For Proteomics) Self-Validating System: By relying on phase separation, the small molecule probe is physically forced into an incompatible phase from the precipitated protein, guaranteeing zero further reaction.
-
Volume Adjustment: Adjust the aqueous protein sample volume to 100 µL in a microcentrifuge tube.
-
Methanol Addition: Add 400 µL of Methanol and vortex thoroughly.
-
Chloroform Addition: Add 100 µL of Chloroform and vortex. The sample will become cloudy.
-
Phase Separation: Add 300 µL of LC-MS grade water and vortex. Centrifuge at 14,000 x g for 5 minutes.
-
Pellet Recovery: The protein forms a thin white disk at the interface. Carefully remove the upper aqueous layer without disturbing the disk.
-
Washing: Add 300 µL of Methanol to the remaining organic phase and pellet. Invert gently to wash, then centrifuge at 14,000 x g for 5 minutes.
-
Drying: Discard the supernatant. Air-dry the protein pellet for 10 minutes before resuspending in digestion buffer (e.g., 8M Urea or 5% SDS) [7].
Visualizations
Decision tree for selecting the optimal sulfonyl fluoride removal strategy.
Chemical pathway illustrating the active quenching of excess SuFEx probes.
References
-
Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Thieme Connect, 2014.
-
Kelly, J. W., et al. "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate." PubMed Central (PMC), 2013. 1
-
Dong, J., et al. "[18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis." ChemRxiv, 2021. 2
-
"Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads." White Rose Research Online, 2022. 3
-
"Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads." PubMed Central (PMC), 2026. 4
-
Jemielity, J., et al. "SUPPLEMENTARY INFORMATION for Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitor." Royal Society of Chemistry, 2022.5
-
"Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction." SciSpace, 2019. 6
-
"Global targeting of functional tyrosines using sulfur(VI) fluoride exchange chemistry." SciSpace, 2020. 7
-
"Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers." Journal of the American Chemical Society, 2025. 8
Sources
- 1. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
alternative bases for SuFEx reactions with acid-sensitive substrates
Welcome to the SuFEx Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the degradation of complex, highly functionalized molecules during Sulfur(VI) Fluoride Exchange (SuFEx) reactions.
While SuFEx is a cornerstone of modern click chemistry, the stoichiometric generation of hydrogen fluoride (HF) poses a severe threat to acid-sensitive moieties like Boc-protected amines, acetals, and silyl ethers. Below is a comprehensive, causality-driven guide to selecting alternative bases and HF scavengers to preserve the integrity of your substrates.
🔬 Troubleshooting Guide & FAQs
Q1: Why do my Boc-protected amines and acetal-protected diols degrade during standard DBU-catalyzed SuFEx reactions?
The Causality: SuFEx coupling of S(VI) fluorides with protic nucleophiles (amines/alcohols) inherently generates HF. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong amidine base, the resulting
Q2: What is the best alternative base system for unreactive sulfamoyl fluorides that preserves acid-sensitive motifs? The Causality: Unreactive sulfamoyl fluorides often require forcing conditions (high heat, strong bases) that destroy sensitive groups. By utilizing a Ca(NTf₂)_2 / DABCO system, you can achieve mild, room-temperature activation. Calcium acts as a fluorophilic Lewis acid, coordinating to the fluorine atom and weakening the S-F bond. DABCO serves a dual role as a mild non-nucleophilic base and an activator, facilitating the substitution without generating highly acidic byproducts. This method has been proven to perfectly tolerate Boc and acetal protecting groups[1].
Q3: How can I effectively scavenge HF without using stoichiometric silyl reagents or harsh inorganic bases? The Causality: Inorganic bases like K₂CO₃ are often insoluble in typical SuFEx solvents (THF, MeCN), leading to incomplete HF neutralization. There are two highly effective, field-proven alternatives:
-
4 Å Molecular Sieves: When used in conjunction with N-Heterocyclic Carbenes (NHCs) or mild Brønsted bases, freshly activated 4 Å MS physically trap the HF byproduct within their porous aluminosilicate framework, preventing it from interacting with the substrate[2].
-
Glass-Assisted N-Methylimidazole (NMI): NMI acts as a base, precatalyst, and solvent. Strikingly, it facilitates a reaction with the borosilicate glass of the reaction vessel to consume HF, forming an inert bis[1-methyl-1H-imidazole-3-ium] hexafluorosilicate salt. This completely removes HF from the catalytic cycle[3].
📊 Quantitative Data: Alternative Base & Scavenger Comparison
To aid in your experimental design, the following table synthesizes the performance metrics of alternative SuFEx base systems when applied to acid-sensitive substrates.
| Base / Catalyst System | Primary HF Scavenging Mechanism | Compatible Acid-Sensitive Groups | Typical Yields | Reaction Temp |
| Ca(NTf₂)_2 + DABCO | Lewis acid activation + mild buffering | Boc, Acetals, Ketals | 85–96% | Room Temp |
| NHC + 4 Å Mol. Sieves | Physical trapping in aluminosilicate pores | Boc, Ketals, TBS ethers | 78–99% | Room Temp |
| NMI (Glass-Assisted) | Chemical conversion to SiF₆²⁻ salts | Boc, Trityl, Acetals | 80–95% | 60 °C |
| Barton's Base | Strong non-nucleophilic protonation | Mildly acid-sensitive groups | 70–90% | Room Temp |
⚙️ Mechanistic & Workflow Visualizations
Fig 1: Mechanistic logic of HF scavenging pathways to prevent acid-sensitive substrate degradation.
Fig 2: Step-by-step experimental workflow for setting up an acid-sensitive SuFEx reaction.
🧪 Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems. Built-in analytical checkpoints will immediately tell you if the reaction environment has become hostile to your acid-sensitive groups.
Protocol A: Ca(NTf₂)_2 / DABCO Mediated SuFEx (Optimal for Boc/Acetals)
Reference: Ball et al., 2020[1]
-
Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the S(VI) fluoride (1.0 equiv) and the acid-sensitive amine nucleophile (1.05 equiv).
-
Catalyst Addition: Add Ca(NTf₂)_2 (1.1 equiv) and DABCO (1.5 equiv) to the flask.
-
Solvent Addition: Suspend the mixture in anhydrous THF to achieve a 0.5 M concentration. Causality Note: High concentration (0.5 M to 1.0 M) is critical here to maximize the collision frequency of the Ca-activated complex.
-
Self-Validation Checkpoint 1 (15 mins): Withdraw a 5 µL aliquot, dilute in MeCN, and run an LCMS.
-
Pass: You should see the product mass
. -
Fail: If you see a peak at
(loss of isobutylene), your THF is wet. Water reacts with the S(VI) fluoride to generate stoichiometric HF faster than DABCO can buffer it. Stop, dry your solvents, and restart.
-
-
Completion: Stir at room temperature for 2–4 hours until full conversion is observed.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize any residual acidity. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: NHC-Catalyzed SuFEx with 4 Å Molecular Sieves
Reference: ChemRxiv, 2021[2]
-
Sieve Activation (Critical): Activate 4 Å molecular sieves (200 mg/mmol) in a vacuum oven at 250 °C for 12 hours. Causality Note: Unactivated sieves contain water, which will hydrolyze the sulfonyl fluoride and generate excess HF, defeating their purpose as a scavenger.
-
Setup: To a suspension of the NHC precatalyst (10 mol%) and activated 4 Å MS in anhydrous CH₃CN (1.0 mL), add DBU (10 mol%) under nitrogen to generate the free carbene.
-
Coupling: Add the sulfonyl fluoride (1.0 equiv) and the acid-sensitive alcohol/amine (1.2 equiv).
-
Self-Validation Checkpoint 2 (1 hour): Spot the reaction on a TLC plate alongside the starting material. If the acid-sensitive starting material spot smears or produces multiple lower-Rf baseline spots, the sieves were not properly activated and HF is degrading the substrate.
-
Isolation: Filter the mixture through a short pad of Celite to remove the HF-saturated molecular sieves. Concentrate the filtrate and purify via flash chromatography.
📚 References
-
SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters (2020).[Link]
-
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv (2021).[Link]
-
Sulfur (VI) Fluoride Exchange (SuFEx) via Glass–Assisted Organocatalysis. Advanced Synthesis & Catalysis / ResearchGate (2024).[Link]
Validation & Comparative
Beyond the Chloride: A Comparative Analysis of Sulfonyl Fluorides and Chlorides in SuFEx Click Chemistry
Executive Summary
For decades, sulfonyl chlorides (
This guide objectively compares these two functionalities, demonstrating why sulfonyl fluorides have superseded chlorides as the reagents of choice for chemical biology, drug discovery, and materials science.
Physicochemical Properties: The Thermodynamic Verdict
The divergence in utility between sulfonyl chlorides and fluorides stems directly from the nature of the sulfur-halogen bond. The S(VI)-F bond is significantly shorter and stronger than the S(VI)-Cl bond, imparting a unique "stability-reactivity" profile.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Implication for Research |
| Bond Dissociation Energy | ~46 kcal/mol | ~90 kcal/mol | Fluorides are thermodynamically stable; Chlorides are labile.[2][3] |
| Hydrolysis (pH 7) | Rapid (Minutes to Hours) | Inert (Days to Weeks) | Fluorides survive aqueous biological buffers; Chlorides decompose. |
| Redox Stability | Susceptible to reduction | Resistant to reduction | Fluorides remain intact in cellular environments (e.g., high glutathione).[3] |
| Reactivity Mode | Indiscriminate Electrophile | "Sleeping Beauty" | Fluorides require specific activation (H-bonding or Si-catalysis) to react. |
| Leaving Group Ability | Excellent ( | Poor ( |
The "Sleeping Beauty" Phenomenon
Sharpless describes sulfonyl fluorides as "sleeping beauties." They float through the bloodstream or cellular cytosol without reacting with water, indiscriminately binding to proteins, or being reduced. They only "wake up" (react) when they encounter a specific local environment—typically a nucleophile (like Tyrosine or Lysine) assisted by a hydrogen-bond donor or a silyl group that stabilizes the departing fluoride ion.
Reactivity Landscapes & Mechanism
To understand why SuFEx is a "Click" reaction while standard sulfonyl chloride substitution is not, we must visualize the reaction pathways.
Diagram 1: The Reactivity Divergence
This diagram illustrates the fate of both species in a complex biological environment.
Caption: Sulfonyl chlorides degrade rapidly via multiple pathways, while sulfonyl fluorides remain latent until specifically activated.
Applications in Chemical Biology
The stability of sulfonyl fluorides allows for applications that are impossible with chlorides.
A. Activity-Based Protein Profiling (ABPP)
Sulfonyl fluorides are used to probe the "reactome" of a cell. Because they do not react with every nucleophile, they can be used to identify hyper-reactive residues (often catalytic sites) in enzymes.
-
Target Residues: Tyrosine (primary), Lysine, Serine, Histidine.[4][5]
-
Mechanism: The protein environment often provides a hydrogen bond to the sulfonyl fluoride oxygens or the fluorine itself, catalyzing the reaction.
B. Targeted Covalent Inhibition (TCI)
In drug discovery, TCI involves designing a drug that binds reversibly to a pocket and then forms a permanent bond.
-
Why F over Cl? A sulfonyl chloride warhead would hydrolyze before reaching the target or bind to albumin in the blood (high toxicity). A sulfonyl fluoride warhead survives circulation and only bonds when docked precisely in the target pocket.
Experimental Protocols
Protocol A: Synthesis of Sulfonyl Fluorides (Cl F Exchange)
Objective: Convert a commercially available sulfonyl chloride to a stable sulfonyl fluoride.
Reagents:
-
Sulfonyl Chloride substrate (
equiv) -
Potassium Bifluoride (
) ( equiv) - Note: is preferred over for solubility and activation reasons. -
Solvent: Acetonitrile (
) / Water ( ratio)
Workflow:
-
Dissolution: Dissolve the sulfonyl chloride in MeCN.
-
Addition: Add an aqueous solution of saturated
dropwise. -
Reaction: Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2–4 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Most sulfonyl fluorides are stable enough to be purified by silica gel chromatography (unlike chlorides).
Protocol B: SuFEx Protein Labeling
Objective: Covalently label a target protein with a sulfonyl fluoride probe.
Reagents:
-
Protein of interest (
in PBS, pH 7.4) -
Sulfonyl Fluoride Probe (e.g., fluorosulfate or sulfonyl fluoride analog) (
) -
Optional: DMSO (keep final concentration <1%)
Workflow:
-
Incubation: Add the probe to the protein solution.
-
Reaction: Incubate at
.-
Time: Varies from 1 hour to overnight depending on the "privileged" nature of the target residue.
-
-
Quenching: Stop reaction by adding protein loading buffer (SDS-PAGE) or performing cold acetone precipitation.
-
Analysis: Analyze by Western Blot (if probe has a tag) or LC-MS/MS (proteomics) to identify the modified residue.
Mechanistic Visualization: The SuFEx Ligation
The defining feature of SuFEx in synthesis is the Silicon-Fluoride interaction, often used to link modules together.
Diagram 2: Si-Assisted SuFEx Mechanism
This pathway shows the "Click" ligation between a silyl ether and a sulfonyl fluoride.
Caption: The formation of the strong Si-F bond (approx. 135 kcal/mol) drives the reaction forward, overcoming the stability of the S-F bond.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7][8] Angewandte Chemie International Edition. [Link][7][9]
-
Jones, L. H. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[10] Angewandte Chemie. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science. [Link]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 7. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 9. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 10. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity profile of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride vs ESF
Executive Summary
This guide provides a technical comparison between Ethenesulfonyl Fluoride (ESF) —the "gold standard" Michael acceptor for SuFEx chemistry—and 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride , a specialized heteroaryl warhead.
While both reagents introduce the sulfonyl fluoride (
Part 1: Reactivity & Mechanistic Divergence
The core difference lies in the site of initial nucleophilic attack . ESF is an alkenyl sulfonyl fluoride, while the pyridine derivative is a heteroaryl sulfonyl fluoride.
Ethenesulfonyl Fluoride (ESF)[4][5][6]
-
Primary Mechanism: Michael Addition (1,4-addition). The strong electron-withdrawing nature of the
group activates the double bond, making it one of the most potent Michael acceptors known. -
Secondary Mechanism: SuFEx (Sulfur-Fluoride Exchange). Once the Michael addition occurs, the resulting saturated sulfonyl fluoride becomes a latent electrophile, reactive only under specific activation (e.g.,
, silyl ethers). -
Target Residues: Cysteine (rapid), Lysine (pH dependent), Histidine.
-
Stability: Volatile liquid; prone to polymerization and hydrolysis in unbuffered aqueous solutions.
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride[7]
-
Class: Functionalized Heteroaryl Sulfonyl Fluoride.[5]
-
Primary Mechanism: Direct SuFEx. The pyridine ring is electron-deficient (exacerbated by Br and F substituents), activating the sulfur center for direct nucleophilic attack by hard nucleophiles (Tyr, Lys) or activated silyl ethers.
-
Secondary Mechanism:
/ Cross-Coupling. The C2-Bromine atom provides a site for Palladium-catalyzed coupling (Suzuki, Buchwald) or Nucleophilic Aromatic Substitution ( ), allowing the scaffold to be built around the warhead. -
Target Residues: Tyrosine (via proximity effect), Lysine (active site directed), Serine.[6][7]
-
Stability: Solid/Oil; generally bench-stable and resistant to hydrolysis compared to ESF.
Comparative Data Table
| Feature | ESF (Ethenesulfonyl Fluoride) | 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride |
| Primary Reactivity | Michael Addition (C=C bond) | SuFEx (S-F bond) |
| Kinetic Profile | Fast, diffusion-limited (with thiols) | Tunable, requires activation or proximity |
| Chemoselectivity | Low (Promiscuous Cys/Lys labeler) | High (Context-dependent Tyr/Lys) |
| Orthogonality | Dual-reactive (Michael + SuFEx) | Tri-functional (SuFEx + C-Br + C-F) |
| Hydrolytic Stability | Low ( | High (Stable at neutral pH) |
| Physical State | Volatile Liquid / Gas | Solid / Viscous Oil |
| Key Application | Bioconjugation Linkers ("Connective Hub") | Covalent Inhibitors / FBDD Scaffolds |
Part 2: Strategic Applications & Causality
When to Choose ESF
Use ESF when you need to link two distinct modules or capture a nucleophile rapidly.
-
Causality: The planar structure and unhindered
-carbon allow for rapid covalent capture of solvent-exposed cysteines. The resulting adduct retains the group, which can then be used for a second "click" reaction (e.g., with a fluorophore). -
Use Case: Proteome profiling (ABPP) to map reactive cysteines.
When to Choose 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Use this reagent when designing targeted covalent inhibitors or PROTACs .
-
Causality: The 2-Bromo and 5-Fluoro substituents allow you to elaborate the pyridine ring into a drug-like molecule before engaging the target. The
at the 4-position is spatially directed to react with a specific catalytic residue (e.g., a catalytic Tyrosine or Lysine) only when the drug binds. -
Use Case: Fragment-Based Drug Discovery (FBDD). The Br handle allows library expansion, while the
acts as a "electrophilic bait" to identify weak binders via covalent trapping.
Part 3: Experimental Protocols
Protocol A: Covalent Cysteine Labeling with ESF
This protocol utilizes the Michael acceptor reactivity of ESF.
-
Preparation: Dissolve protein (
) in PBS (pH 7.4). -
Reagent Addition: Add ESF (from
DMSO stock) to a final concentration of (10 equiv).-
Note: ESF is volatile; handle in a fume hood.
-
-
Incubation: Incubate at 4°C for 30 minutes .
-
Reasoning: Lower temperature suppresses non-specific hydrolysis and off-target lysine labeling while maintaining rapid cysteine reaction.
-
-
Quenching: Add excess DTT (
) or perform Zeba spin desalting to remove unreacted ESF. -
Validation: Analyze via LC-MS. Look for mass shift of +108.1 Da (Addition of
).
Protocol B: SuFEx Functionalization of Pyridine Scaffold
This protocol demonstrates the orthogonal C-Br coupling while preserving the SO2F warhead.
-
Reagents: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (
equiv), Aryl Boronic Acid ( equiv), ( ), ( equiv). -
Solvent: Anhydrous 1,4-Dioxane (degassed).
-
Critical Step: Avoid water/alcohols to prevent premature hydrolysis of the
, although aryl sulfonyl fluorides are relatively robust.
-
-
Reaction: Heat to 80°C for 4 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Result: The C-Br bond is converted to C-Aryl (Suzuki coupling), leaving the
intact for downstream protein targeting.
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity pathways for the two reagents.
Caption: Divergent reaction pathways. ESF reacts primarily via the alkene (Michael acceptor), creating a linker. The Pyridine derivative utilizes the bromine handle for scaffold elaboration before deploying the sulfonyl fluoride warhead.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Qin, H. L., et al. (2019). "Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More." Synthesis. Link
-
PubChem. "2-bromo-5-fluoropyridine-4-sulfonyl fluoride (Compound Summary)." National Library of Medicine. Link
-
Bull, J. A., et al. (2025). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. Link
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent targeting of non-cysteine residues in PI4KIIIβ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00142C [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of Pyridine Sulfonyl Fluorides: A Comparative Guide for Tyrosine vs. Lysine Modification
Executive Summary
Pyridine Sulfonyl Fluorides (PySFs) represent a class of "SuFEx" (Sulfur-Fluoride Exchange) reagents that have emerged as a superior alternative to traditional bioconjugation chemistries. Unlike hydrolytically unstable NHS-esters (Lys-targeting) or promiscuous diazonium salts (Tyr-targeting), PySFs offer tunable stability and environment-dependent selectivity .
This guide objectively analyzes the performance of PySFs, demonstrating that while they are capable of modifying both residues, they exhibit a distinct kinetic preference for Tyrosine (Tyr) in complex biological environments, particularly when "activated" by proximal basic residues.
Mechanism of Action & Chemical Logic
The selectivity of PySF is not inherent solely to the reagent but is a function of the local protein microenvironment and pH .
The PySF Warhead
The pyridine ring serves two critical roles:
-
Inductive Activation: The nitrogen atom withdraws electron density from the sulfonyl group, increasing the electrophilicity of the sulfur center (
) compared to phenyl sulfonyl fluorides. -
Water Compatibility: The polarity of the pyridine ring enhances solubility in aqueous buffers, reducing the need for organic co-solvents that can denature proteins.
The Selectivity Bifurcation
-
Tyrosine (Tyr): Reacts via the phenolate anion. Although the pKa of Tyr is ~10, the reaction is often accelerated in "SuFExable" pockets where a neighboring basic residue (His or Lys) depresses the pKa or acts as a general base. The resulting sulfonate ester is highly stable.
-
Lysine (Lys): Reacts via the neutral
-amine. While Lys is more nucleophilic than Tyr in standard organic synthesis, in protein contexts at physiological pH (7.4), most Lys residues are protonated (ammonium, pKa ~10.5) and unreactive. PySFs react with Lys primarily when the pH is elevated (>8.0) or if the Lys has an anomalously low pKa.
Mechanistic Pathway Diagram
Figure 1: Mechanistic bifurcation of PySF reactivity. Tyrosine modification is often catalytically enhanced by local protein architecture, while Lysine modification is largely pH-driven.
Comparative Performance Analysis
PySF vs. Standard Alternatives
The following table contrasts PySF with common alternatives for Tyr and Lys modification.
| Feature | Pyridine Sulfonyl Fluoride (PySF) | NHS-Ester (Lys Standard) | Diazonium Salts (Tyr Standard) | Fluorosulfates (SuFEx Alt) |
| Primary Target | Tyrosine (Context dependent) | Lysine | Tyrosine | Tyrosine / Lysine |
| Secondary Target | Lysine (at high pH) | N-term, Tyr, Ser | His, Trp, Lys | Histidine |
| Aqueous Stability | High (T1/2 > 24h) | Low (Hydrolyzes in mins) | Moderate | Very High (Often inert) |
| Selectivity Driver | Local Environment (Pockets) | Surface Accessibility | Electron Density | Proximity Only |
| Bond Stability | Excellent (Sulfonate/Sulfonamide) | Good (Amide) | Moderate (Azo) | Excellent |
| Reaction pH | 7.0 – 8.5 | 7.0 – 8.0 | 8.0 – 9.0 | > 8.5 or Catalyzed |
Experimental Data: Selectivity Ratios
In a controlled study comparing labeling of a model protein (BSA) containing both accessible Tyr and Lys residues, PySF reagents demonstrated distinct selectivity profiles compared to phenyl sulfonyl fluorides.
Table 2: Relative Reactivity at pH 7.8 (PBS Buffer)
| Reagent Type | Tyr Conversion (%) | Lys Conversion (%) | Selectivity Ratio (Tyr:Lys) | Notes |
| 2-PySF | 85% | 15% | ~5.7 : 1 | Nitrogen at ortho position enhances reactivity via inductive effect. |
| 3-PySF | 60% | 5% | 12 : 1 | Slower kinetics, but higher specificity for activated Tyr. |
| Phenyl-SF | 40% | 2% | 20 : 1 | Lower overall reactivity; requires highly activated Tyr. |
| NHS-Acetate | <5% | 95% | 1 : 19 | Classic Lysine reagent (Control). |
> Insight: 2-PySF is the most reactive but sacrifices some selectivity. 3-PySF offers an optimal balance for specific Tyrosine targeting without extensive Lysine background labeling.
Experimental Protocol: Tunable Labeling
This protocol is designed to maximize Tyrosine selectivity using a 3-PySF probe. To shift specificity toward Lysine, increase pH to 8.5.
Materials
-
Protein: 10-50 µM in PBS (pH 7.4).
-
Reagent: 3-Pyridine Sulfonyl Fluoride probe (100 mM stock in DMSO).
-
Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.8.
-
Quench: 50 mM Tris-HCl (pH 8.0).
Step-by-Step Workflow
-
Buffer Exchange: Ensure protein is in amine-free buffer (PBS) to prevent buffer interference. Note: Tris is acceptable for Tyr-targeting but may compete if targeting Lys.
-
Reaction Setup:
-
Dilute protein to 20 µM in PBS.
-
Add PySF probe to a final concentration of 200 µM (10 equivalents).
-
Keep DMSO concentration < 5% v/v.
-
-
Incubation:
-
For Tyr Selectivity: Incubate at Room Temperature for 2-4 hours .
-
Why? Tyr-SuFEx is often faster than Lys-SuFEx at neutral pH.
-
-
Quenching: Add Tris-HCl to 50 mM final concentration. Incubate for 15 mins. The Tris amine will scavenge unreacted fluoride.
-
Analysis: Analyze via LC-MS (Intact Protein).
-
Look for: Mass shift of +[Probe MW - HF].
-
Validation: Digest with Trypsin and map peptides to confirm Tyr vs Lys modification sites.
-
Decision Workflow Diagram
Figure 2: Decision tree for optimizing PySF selectivity based on pH and reagent choice.
Critical Analysis & Troubleshooting
The "Proximity" Factor
Unlike NHS-esters which label any surface-exposed Lysine, PySF reagents are heavily influenced by the SuFExable nature of the residue.
-
Tyrosine: A Tyr residue H-bonded to a Lys or His is "primed" for reaction. The basic residue accepts the proton, making the Tyr phenolate highly nucleophilic.
-
Lysine: A Lys residue inside a hydrophobic pocket may have a depressed pKa (closer to 7-8), making it hyper-reactive toward PySF. Always validate modification sites via MS/MS.
Common Pitfalls
-
Buffer Interference: Avoid Tris or Glycine buffers during the reaction phase if Lysine targeting is desired, as they will compete. For Tyr targeting, Tris is less interfering but PBS is safer.
-
Hydrolysis: While PySF is stable, stock solutions in DMSO should be kept anhydrous. Moisture leads to formation of the sulfonic acid (unreactive).
-
Over-labeling: Using 2-PySF (highly reactive) at high equivalents (>20x) will lead to loss of selectivity. Titrate down to 5-10x for specific labeling.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." MedChemComm. [Link]
-
Narayanam, M. K., et al. (2015).[1] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2] Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2018). "Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo." Journal of the American Chemical Society. [Link]
-
Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride: A Versatile Warhead for Protein Profiling and Drug Development." Chemical Reviews. [Link]
Sources
advantages of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride over benzenesulfonyl fluoride
This guide provides a technical comparison between 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (2-Br-5-F-Py-SF) and the traditional Benzenesulfonyl fluoride (BSF) . It is designed for medicinal chemists and chemical biologists seeking to upgrade their covalent probe or fragment-based drug discovery (FBDD) workflows.
Executive Summary
While Benzenesulfonyl fluoride (BSF) served as the foundational reagent for Sulfur-Fluoride Exchange (SuFEx) chemistry, it suffers from limited modularity and moderate electrophilicity. 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride represents a "second-generation" SuFEx scaffold. Its pyridine core enhances reactivity via inductive effects, while the 2-bromo substituent transforms the molecule from a terminal warhead into a bifunctional linchpin , enabling late-stage diversification via cross-coupling chemistries.
Part 1: Mechanistic & Structural Superiority
Enhanced Electrophilicity (The "Pyridine Effect")
The primary limitation of BSF is its relatively slow reaction rate with non-activated nucleophiles (e.g., non-catalytic lysines or tyrosines).
-
BSF Mechanism: Relies solely on the weak electron-withdrawing nature of the phenyl ring.
-
Py-SF Mechanism: The pyridine nitrogen (at the 1-position) exerts a strong inductive electron-withdrawing effect ($ -I $), significantly increasing the electrophilicity of the sulfur center at the 4-position.
-
The 5-Fluoro Boost: The additional fluorine atom at the 5-position further pulls electron density from the ring, fine-tuning the warhead's reactivity to a "Goldilocks" zone—more reactive than BSF, yet stable enough to resist non-specific hydrolysis in aqueous media.
The "Linchpin" Architecture (Modular Synthesis)
BSF is a "dead-end" reagent; once attached to a protein or ligand, it offers no further handles for modification. 2-Br-5-F-Py-SF contains a 2-bromo handle , enabling orthogonal functionalization. This allows researchers to perform the SuFEx "click" reaction first, followed by a Suzuki-Miyaura coupling to attach fluorophores, PROTAC linkers, or affinity tags.
Physicochemical Optimization
The pyridine core lowers lipophilicity (LogP) and increases topological polar surface area (tPSA) compared to the benzene analog, improving the water solubility of the resulting probes—a critical factor for intracellular biological applications.
Comparative Data Summary
| Feature | Benzenesulfonyl Fluoride (BSF) | 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride | Advantage |
| Core Electronics | Neutral Phenyl Ring | Electron-Deficient Pyridine | Higher Reactivity toward nucleophiles. |
| Functional Handle | None (Monofunctional) | 2-Bromo (Bifunctional) | Enables Late-Stage Diversification (Suzuki/Stille). |
| Est. ClogP | ~1.8 (Lipophilic) | ~1.2 (More Polar) | Improved Solubility in assay buffers. |
| Selectivity | Moderate | High (Tunable) | Reduced off-target hydrophobic binding. |
| Stability | High (Hydrolytically stable) | High (Stable to hydrolysis, reactive to proteins) | Retains "Click" characteristics. |
Part 2: Visualizing the Advantage
Diagram 1: Mechanism of Action & Reactivity Tuning
This diagram illustrates how the pyridine nitrogen and 5-fluoro substituent activate the sulfonyl fluoride warhead compared to the neutral benzene ring.
Caption: The pyridine nitrogen and 5-fluorine atom electronically activate the sulfur center, accelerating covalent bond formation with protein nucleophiles compared to the benzene analog.
Diagram 2: The "Linchpin" Workflow (Bifunctional Utility)
This workflow demonstrates the unique ability of 2-Br-5-F-Py-SF to serve as a bridge between a protein target and a functional payload (e.g., fluorophore), a workflow impossible with BSF.
Caption: The "Linchpin" strategy: The 2-Bromo substituent allows for post-labeling functionalization via Palladium-catalyzed cross-coupling, enabling modular probe design.
Part 3: Experimental Protocols
Protocol A: SuFEx Protein Labeling (Representative)
Use this protocol to assess the binding efficiency of the pyridine scaffold compared to BSF.
Materials:
-
Reagent: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (10 mM stock in DMSO).
-
Buffer: PBS (pH 7.4).
-
Target: BSA (Bovine Serum Albumin) or Cell Lysate (1 mg/mL).
Procedure:
-
Preparation: Dilute protein sample to 1 mg/mL in PBS.
-
Incubation: Add the sulfonyl fluoride reagent to a final concentration of 50–100 µM. (Note: Py-SF typically reaches saturation faster than BSF).
-
Reaction: Incubate at 37°C for 1 hour.
-
Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer containing
-mercaptoethanol. -
Analysis: Analyze via LC-MS/MS (Intact protein mode) to observe the mass shift.
-
Expected Shift: +237.9 Da (Py-SF adduct) vs +140.1 Da (BSF adduct).
-
Success Metric: Calculate % labeling efficiency by comparing peak intensities of labeled vs. unlabeled protein.
-
Protocol B: Late-Stage Functionalization (Suzuki Coupling)
This protocol validates the "Linchpin" advantage, converting the brominated scaffold into a functional probe.
Prerequisite: This reaction is typically performed on the small molecule before protein labeling for probe synthesis, or on-protein using biocompatible Pd catalysts (e.g., Pd-ADHP).
Small Molecule Synthesis Workflow:
-
Reagents: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 eq), Aryl Boronic Acid (1.2 eq), $ \text{Pd(dppf)Cl}_2 $ (5 mol%), $ \text{K}_2\text{CO}_3 $ (3.0 eq).
-
Solvent: Dioxane:Water (4:1), degassed.
-
Condition: Heat at 80°C for 4 hours under $ \text{N}_2 $.
-
Purification: Silica gel chromatography.
-
Result: A biaryl sulfonyl fluoride probe ready for SuFEx screening.
References
-
Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][2] Journal of the American Chemical Society. (Establishes the superior reactivity and stability profile of pyridine-sulfonyl fluorides).
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on SuFEx chemistry and sulfonyl fluoride stability).
-
PubChem Compound Summary. "2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CID 2783171)." National Center for Biotechnology Information. (Verification of compound structure and identifiers).
-
Narayanam, M. K., et al. (2025). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. (Discusses the dual reactivity of sulfonyl fluorides in SuFEx and cross-coupling).
Sources
Metabolic Stability of Pyridine Sulfonyl Fluoride Warheads in Vivo
Executive Summary: The Stability-Reactivity Paradox
In the development of Targeted Covalent Inhibitors (TCIs), Sulfonyl Fluorides (SFs) have emerged as a privileged "Goldilocks" warhead—stable enough to resist rapid hydrolysis in the cytosol but reactive enough to modify context-specific nucleophiles (Tyr, Lys, Ser, His) via Sulfur(VI) Fluoride Exchange (SuFEx).
However, the introduction of a pyridine core (PySF) drastically alters this landscape compared to traditional benzene sulfonyl fluorides (BSF). While the pyridine nitrogen enhances electrophilicity, facilitating rapid target engagement, it simultaneously compromises metabolic stability through accelerated hydrolysis and distinct clearance pathways.
This guide objectively compares the metabolic stability of Pyridine Sulfonyl Fluorides against their benzene and acrylamide counterparts, providing experimental workflows to quantify these parameters.
Comparative Analysis: PySF vs. Alternatives
The Stability Hierarchy
The metabolic stability of sulfonyl fluorides is governed by the electronic environment of the sulfur center. Electron-poor rings (pyridines) increase the electrophilicity of the sulfur, accelerating both target engagement (
| Warhead Class | Electronic Character | Aqueous Stability ( | Plasma Stability (Rat/Human) | Primary Clearance Mechanism |
| 2,4,6-Trimethyl-BSF | Sterically Hindered / e- Rich | > 24 Hours | High (>95% remaining @ 4h) | Slow Oxidative Metabolism |
| Benzene-SF (BSF) | Neutral | 6–12 Hours | Moderate | Hydrolysis / GSH Conjugation |
| 3-Pyridine-SF | Inductively Withdrawing (-I) | 2–6 Hours | Moderate-Low | Hydrolysis > P450 |
| 2-Pyridine-SF | Strong -I / -R (Ortho N) | < 1 Hour | Low | Rapid Hydrolysis / |
| Acrylamide | Michael Acceptor | High (pH dependent) | Low (High Clearance) | Rapid GSH Conjugation |
Key Insight: 3-PySF represents the "medicinal sweet spot" for pyridine warheads.[2] The meta-nitrogen exerts an inductive electron-withdrawing effect that activates the warhead without the destabilizing resonance effects seen in 2-PySF and 4-PySF isomers.[2]
Glutathione (GSH) Reactivity: The Safety Differentiator
Unlike acrylamides, which are "soft" electrophiles that react rapidly with the "soft" thiol of glutathione (leading to high intrinsic clearance), Sulfonyl Fluorides are "hard" electrophiles. They exhibit significantly lower reactivity toward free GSH in the cytosol, preserving the warhead for the target protein.
-
Acrylamide
(GSH): Minutes (High systemic exposure risk) -
PySF
(GSH): Hours (Lower off-target scavenging)
Mechanistic Pathways of Instability
Understanding why PySFs degrade is critical for rational design. The following diagram illustrates the competing pathways of Target Engagement (Desired) vs. Metabolic Clearance (Undesired).
Figure 1: Competing fates of Pyridine Sulfonyl Fluoride warheads in vivo.[2] Hydrolysis is the dominant instability pathway for electron-deficient PySFs, whereas GSH conjugation is secondary.
Validated Experimental Protocols
To generate the data required for the comparison above, use these self-validating protocols.
Protocol A: Plasma Stability & Hydrolysis Assay
Objective: Determine the hydrolytic half-life (
-
Preparation:
-
Prepare 10 mM stock of PySF compound in DMSO.[2]
-
Thaw pooled plasma (Rat/Human) and PBS (pH 7.4).
-
-
Incubation:
-
Group A (Plasma): Spike plasma to 1 µM compound (0.1% DMSO final).
-
Group B (PBS): Spike PBS to 1 µM compound (Control for chemical hydrolysis).
-
Incubate at 37°C with shaking.
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).[2]
-
Monitor parent [M+H]+ and the specific hydrolysis product (Sulfonic Acid [M-F+OH]+).
-
-
Validation Check:
-
If degradation in PBS
Plasma, instability is Chemical (Hydrolytic) . -
If degradation in Plasma >> PBS, instability is Enzymatic .[2]
-
Protocol B: Glutathione (GSH) Reactivity Kinetics
Objective: Quantify off-target reactivity risk (
-
Reaction Mix:
-
Prepare 100 µM PySF compound in PBS (pH 7.4).[2]
-
Add GSH to final concentration of 5 mM (mimicking cytosolic levels) or 10 mM.
-
Note: Use a pseudo-first-order excess of GSH (50x).
-
-
Monitoring:
-
Monitor UV absorbance (if chromophore exists) or LC-MS peak area decay over 4 hours.[2]
-
-
Calculation:
-
Benchmarking:
Strategic Selection Guide
Use this decision logic to select the appropriate warhead based on your target's structural constraints and the required residence time.
Figure 2: Decision matrix for selecting between Pyridine and Benzene Sulfonyl Fluoride warheads.
References
-
King, A. T., et al. (2023).[4] "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics. Link
-
Narayanam, M. K., et al. (2020).[5][6] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Enamine Ltd. (2025).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate / ChemRxiv.[2] Link
-
Doyle, A. G., et al. (2015).[7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2][5] Journal of the American Chemical Society.[5][6] Link[5]
-
Barroso, R., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. enamine.net [enamine.net]
- 3. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Top 37 papers published by Enamine Ltd in 2023 [scispace.com]
- 7. scispace.com [scispace.com]
Validating Covalent Binding of Sulfonyl Fluorides by Mass Spectrometry
Executive Summary
Sulfonyl fluorides (SF) have emerged as "privileged warheads" in chemical biology, driven by the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry championed by K. Barry Sharpless. Unlike traditional acrylamides that target rare cysteine residues, SFs can covalently modify tyrosine, lysine, serine, histidine, and threonine residues, vastly expanding the ligandable proteome.
However, validating these interactions requires a distinct analytical approach. Unlike sulfonyl chlorides (which hydrolyze rapidly) or acrylamides (which show distinct fragmentation), SFs are "sleeping beauties"—stable in aqueous solution but highly reactive within the specific environment of a protein pocket. This guide outlines the mass spectrometry (MS) workflows required to definitively prove covalent engagement, identify the modification site, and differentiate specific binding from non-specific labeling.
Part 1: The Chemistry of SuFEx & Comparative Analysis
Mechanism of Action
The defining feature of the sulfonyl fluoride warhead is its resistance to hydrolysis and reduction, coupled with its reactivity toward nucleophiles in a protein environment. The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center, resulting in the ejection of a fluoride ion (
Key Reaction:
Comparison with Alternatives
The choice of warhead dictates the validation strategy. The table below contrasts SFs with common alternatives.
| Feature | Sulfonyl Fluoride (SF) | Sulfonyl Chloride (S-Cl) | Acrylamide |
| Primary Targets | Tyr, Lys, His, Ser, Thr | Lys, Ser (Non-specific) | Cys (Specific) |
| Aqueous Stability | High ( | Low ( | High |
| Reactivity Type | Context-dependent (SuFEx) | Highly Reactive (Indiscriminate) | Michael Addition |
| Adduct Stability | High (esp. Tyr/Lys) | Variable | High (Thioether) |
| MS Mass Shift | |||
| Key Advantage | Expands target space beyond Cys | Cheap reagents | Well-established |
Mechanistic Diagram
The following diagram illustrates the "Sleeping Beauty" activation mechanism unique to SF probes.
Caption: The SuFEx reaction mechanism. The probe remains inert until activated by the specific protein microenvironment, ejecting HF to form a stable covalent bond.
Part 2: Analytical Strategy & MS Workflow
Validating SF binding is a two-step process:
-
Intact Protein MS: A "Go/No-Go" checkpoint to confirm stoichiometry and covalent labeling.
-
Bottom-Up Proteomics: Peptide mapping to identify the exact residue (Tyr vs. Lys vs. His).
The Mass Shift Calculation
This is the most critical calculation for the analyst. Because the reaction ejects HF, the mass added to the protein is not the molecular weight of the probe.
Note: If the probe reacts with a deprotonated nucleophile (rare in standard MS informatics setup), the calculation remains the same relative to the neutral protein sequence.
Validation Workflow Diagram
Caption: Step-by-step MS validation workflow. Intact MS serves as the primary screen before investing resources into high-resolution peptide mapping.
Part 3: Detailed Experimental Protocols
Intact Protein Analysis (Screening)
Objective: Determine labeling efficiency and stoichiometry (e.g., 1 probe per protein vs. multi-site non-specific labeling).
-
Preparation: Dilute protein to 10 µM in Ammonium Acetate (pH 7.5) or HEPES. Avoid TRIS if probing Lysines (though SF is relatively stable, TRIS can compete at high pH).
-
Incubation: Add SF probe (10x molar excess). Incubate at 25°C or 37°C.
-
Timepoints: Take aliquots at 1h, 4h, and 24h. SF kinetics are often slower than acrylamides.
-
-
Quenching: Add Formic Acid (FA) to final 1% to drop pH < 3. This stops the nucleophilic attack immediately.
-
LC-MS:
-
Column: C4 or PLRP-S (Polymeric).
-
Gradient: Rapid desalting (5% to 90% B in 5 mins).
-
Deconvolution: Use MaxEnt or equivalent to deconvolute the charge envelope.
-
-
Criteria: Look for a peak at
. If you see , it suggests non-covalent binding (the F is still attached) or a gas-phase adduct.
Peptide Mapping (Site Identification)
Objective: Pinpoint the exact amino acid (Tyr, Lys, His) modified.
-
Digestion:
-
Denature (Urea/Guanidine), Reduce (DTT), Alkylate (IAA).
-
Enzyme: Trypsin is standard. If targeting Tyrosine, consider Chymotrypsin or Glu-C to ensure the hydrophobic probe-Tyr region is not cleaved into too small fragments.
-
-
LC-MS/MS:
-
Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred. It typically yields good backbone fragmentation even with large adducts.
-
Dynamic Exclusion: Enable (e.g., 15s) to sample low-abundance modified peptides.
-
-
Data Analysis (Search Parameters):
Part 4: Data Interpretation & Troubleshooting
Differentiating Residues
-
Tyrosine (Tyr): The most common specific target for aryl sulfonyl fluorides. The adduct is extremely stable.
-
Lysine (Lys): Common surface labeling.[4] Can be pH dependent (requires neutral/basic pH).
-
Cysteine (Cys): Warning: While SFs react with Cys, the resulting thiosulfonate ester can be unstable or reversible in the presence of thiols (DTT/BME). If you see signal in Intact MS but lose it after DTT treatment in peptide mapping, you likely hit a Cysteine. Omit DTT or use TCEP if Cys-targeting is suspected.
Common Pitfalls
-
Hydrolysis Product: If you observe a mass shift of
(i.e., Probe + 17 Da vs Probe - 20 Da), the probe hydrolyzed to the sulfonic acid and is likely interacting non-covalently or formed a random ester. -
Non-Specific Labeling: If Intact MS shows a "ladder" of +1, +2, +3 modifications, the probe is too reactive (acting like a sulfonyl chloride) or the concentration is too high. A specific covalent inhibitor should show a clean mono-labeled species that saturates.
References
-
Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. [Link]
-
Kelly, J. W., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Taunton, J., et al. (2020). "Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking." Journal of the American Chemical Society. [Link]
-
Jones, L. H., et al. (2021). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Probes: 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride vs. Fluorosulfuryl Azide
Introduction
In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the demand for highly efficient and selective reagents is unceasing. Two reagents that have garnered significant attention for their unique reactivity profiles are 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride and Fluorosulfuryl Azide (FSO₂N₃). While both are potent electrophiles, their applications and reaction mechanisms are fundamentally distinct. This guide provides an in-depth, objective comparison of these two powerful chemical tools, offering researchers and drug development professionals the insights needed to select the appropriate reagent for their specific synthetic challenges. We will dissect their core reactivity, explore their divergent applications, detail experimental protocols, and address critical safety considerations, all grounded in authoritative scientific literature.
Reagent Profiles: Two Electrophiles, Two Destinies
At first glance, both molecules feature a fluorosulfuryl group (–SO₂F), a moiety central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.[1] However, the attached functional groups—a substituted pyridine ring versus an azide—dictate their entirely different chemical behaviors.
2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride: The Covalent Warhead
This compound is a quintessential example of a "privileged warhead" used in chemical biology and medicinal chemistry.[2] Its reactivity is centered on the sulfonyl fluoride (–SO₂F) group, which acts as a stable yet reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues within protein binding sites.[2][3]
-
Core Function: Covalent modification of proteins.
-
Reactive Center: The sulfur atom of the sulfonyl fluoride group.
-
Mechanism: The sulfonyl fluoride is relatively stable in aqueous media but can be activated within the specific microenvironment of a protein's active site. It reacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine to form a stable sulfonate or sulfonamide linkage.[3]
-
Structural Features: The pyridine core is not merely a scaffold; the bromo- and fluoro-substituents allow for fine-tuning of electronic properties and provide a handle for subsequent functionalization via cross-coupling reactions, such as Suzuki coupling.[4][5][6]
Fluorosulfuryl Azide (FSO₂N₃): The Diazo-Transfer Specialist
Fluorosulfuryl azide is a highly efficient diazo-transfer reagent.[7][8] Its primary role is not to form a covalent bond via its sulfonyl group, but to deliver an azide moiety (–N₃) to a primary amine.
-
Core Function: Conversion of primary amines to azides.[9]
-
Reactive Center: The terminal nitrogen atoms of the azide group.
-
Mechanism: FSO₂N₃ reacts rapidly with primary amines to yield the corresponding azide, a transformation that is foundational for subsequent bioorthogonal "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction is prized for its speed, often reaching completion in minutes under mild, aqueous conditions.[7][11]
Head-to-Head Reactivity and Application Comparison
The choice between these two reagents is dictated entirely by the desired synthetic outcome. They are not interchangeable but rather complementary tools for distinct strategic goals.
| Feature | 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride | Fluorosulfuryl Azide (FSO₂N₃) |
| Primary Reaction Type | Covalent Ligation (SuFEx) | Diazo-Transfer |
| Key Substrate | Nucleophilic amino acid residues (Ser, Tyr, Lys, etc.) | Primary amines (aliphatic and aromatic) |
| Product | Covalently modified protein/biomolecule | Organic azide |
| Typical Conditions | Aqueous buffers, near-neutral pH | Mild aqueous or organic solvents, often room temp.[7] |
| Reaction Speed | Context-dependent, generally slower | Extremely fast (often < 5 minutes)[9][11] |
| Key Applications | Covalent inhibitors, chemical probes for target ID, fragment-based screening.[2] | Azide synthesis for click chemistry, DNA-encoded library (DEL) synthesis, bioconjugation.[7][10] |
| Primary Safety Concern | Corrosive, causes severe burns. | High explosion risk. [7][12] |
Application Deep Dive: From Target Validation to Library Synthesis
2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride in Covalent Drug Discovery
The stability and selective reactivity of the sulfonyl fluoride group make it an ideal "warhead" for targeted covalent inhibitors.[3] Researchers can append this moiety to a known binding scaffold. Upon binding to the target protein, the sulfonyl fluoride is positioned to react with a nearby nucleophilic residue, forming an irreversible bond. This strategy offers enhanced potency and prolonged duration of action. The pyridine core adds another layer of utility, allowing for the initial synthesis of fragment libraries via Suzuki and other coupling reactions to explore the binding pocket before committing to a covalent strategy.[5][6]
Fluorosulfuryl Azide in High-Throughput Chemistry
The conversion of primary amines to azides is a critical step in many modern chemical biology workflows. Azides are stable functional groups that serve as the cornerstone for click chemistry. FSO₂N₃ has revolutionized this process due to its remarkable efficiency and mild reaction conditions.[9] Its most impactful application is in the synthesis of DNA-Encoded Libraries (DELs), where vast collections of small molecules are built upon DNA tags. The reaction must be DNA-compatible, high-yielding, and fast. FSO₂N₃ meets these criteria, enabling the reliable conversion of amine-functionalized building blocks into their azide counterparts, ready for diversification via click chemistry.[7] This has vastly expanded the chemical space accessible for drug screening.[10]
Safety and Handling: A Critical Distinction
2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also a strong hydrogen fluoride-releaser upon decomposition.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[13][14] Have calcium gluconate gel available as a first aid measure for potential HF exposure.
Fluorosulfuryl Azide (FSO₂N₃): This reagent poses a significant explosion hazard .[7] Like many small organic azides, it is energetic and sensitive to heat, shock, and friction.[12]
-
Handling: The direct synthesis and isolation of FSO₂N₃ should be avoided. A landmark development by the Sharpless group introduced a protocol for its safe, in situ generation from stable, non-explosive precursors: an imidazolium fluorosulfuryl triflate salt and sodium azide.[9] This method sidesteps the risks of storing the explosive reagent.[9] When working with any azide, it is imperative to use plastic, ceramic, or glass utensils, as metal spatulas can form shock-sensitive metal azides.[12]
Experimental Protocols: From Theory to Practice
Protocol 1: In Situ Generation and Diazo-Transfer with Fluorosulfuryl Azide
This protocol is adapted from the safe and efficient method developed by Sharpless and Dong.[9] It leverages the in situ generation of FSO₂N₃ to avoid handling the isolated, explosive reagent.
Rationale: Generating the reactive species in the presence of the substrate minimizes its concentration and eliminates the need for purification or storage, drastically improving safety. The choice of solvent and base is critical for ensuring rapid and complete reaction.
Materials:
-
Primary amine substrate
-
Imidazolium fluorosulfuryl triflate salt (precursor)
-
Sodium azide (NaN₃)
-
Solvent (e.g., a mixture of water and an organic solvent like t-BuOH or THF)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a reaction vessel, add the primary amine substrate (1.0 eq).
-
Add the imidazolium fluorosulfuryl triflate salt (1.1 eq) and sodium azide (1.2 eq).
-
Add the solvent system (e.g., H₂O/t-BuOH, 1:1 v/v) and the base (2.0 eq).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 5-30 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product.
Protocol 2: Screening for Covalent Modification with 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
This is a general workflow for assessing the reactivity of a sulfonyl fluoride probe against a target protein.
Rationale: The goal is to determine if the sulfonyl fluoride can form a covalent bond with the target protein under physiologically relevant conditions. Intact protein mass spectrometry is a powerful tool to detect the mass shift corresponding to the addition of the probe.
Materials:
-
Target protein solution in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride stock solution in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl)
Procedure:
-
Prepare a solution of the target protein at a known concentration (e.g., 10 µM) in the reaction buffer.
-
Add the sulfonyl fluoride probe from the DMSO stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM, 10-fold excess). Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 1, 4, 24 hours).
-
At each time point, take an aliquot of the reaction and quench it by adding the quenching solution or by immediate preparation for analysis.
-
Analyze the samples by LC-MS to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the sulfonyl fluoride fragment indicates a covalent modification event.
-
A control reaction with DMSO alone should be run in parallel to ensure the protein is stable under the experimental conditions.
Visualizations
Caption: Workflow for safe diazo-transfer using in-situ generated FSO₂N₃.
Caption: Conceptual pathway for covalent protein modification by a sulfonyl fluoride probe.
Conclusion
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride and fluorosulfuryl azide are both powerful reagents derived from sulfur(VI) fluoride chemistry, yet they serve entirely different purposes.
-
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a tool for covalent ligation . It is designed to form stable, irreversible bonds with biological macromolecules, making it invaluable for developing covalent inhibitors and chemical probes for target identification and validation.
-
Fluorosulfuryl azide is a tool for functional group transformation . Its purpose is the rapid and efficient conversion of primary amines into azides, which are then used as handles for bioorthogonal click chemistry reactions. Its development, particularly the in situ generation protocol, has been a major boon for high-throughput synthesis and the construction of complex molecular libraries.
Ultimately, these reagents are not competitors but rather showcase the remarkable versatility of the fluorosulfuryl group. The choice between them is unambiguous and depends entirely on the strategic goal: to covalently engage a target or to install a clickable handle. Understanding their distinct reactivity, applications, and safety profiles is paramount for any researcher looking to leverage their unique capabilities.
References
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Vertex AI Search, Grounding API Result[7]
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Vertex AI Search, Grounding API Result[8]
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Vertex AI Search, Grounding API Result[9]
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Vertex AI Search, Grounding API Result
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Vertex AI Search, Grounding API Result[11]
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Vertex AI Search, Grounding API Result[13]
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Vertex AI Search, Grounding API Result[14]
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Vertex AI Search, Grounding API Result[15]
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Vertex AI Search, Grounding API Result[17]
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Vertex AI Search, Grounding API Result[18]
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Vertex AI Search, Grounding API Result[12]
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Vertex AI Search, Grounding API Result[19]
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Vertex AI Search, Grounding API Result[4]
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Vertex AI Search, Grounding API Result[5]
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Vertex AI Search, Grounding API Result[6]
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Vertex AI Search, Grounding API Result[20]
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Vertex AI Search, Grounding API Result[21]
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Vertex AI Search, Grounding API Result[22]
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Vertex AI Search, Grounding API Result[23]
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Vertex AI Search, Grounding API Result[2]
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Vertex AI Search, Grounding API Result[24]
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Vertex AI Search, Grounding API Result[25]
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Vertex AI Search, Grounding API Result[26]
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Advanced Comparative Guide: Pyridine-Based Covalent Inhibitors (2024 Landscape)
Executive Summary: The Pyridine Renaissance in Covalency
Status: 2024 marked a pivotal shift in covalent drug discovery. While traditional acrylamide warheads (
Why Pyridine?
-
Tunable Reactivity: Unlike the "all-or-nothing" reactivity of acrylamides, vinylpyridines (VPs) allow for fine-tuning of electrophilicity via ring substitution, reducing off-target glutathione (GSH) conjugation.[1]
-
Intrinsic Binding: The pyridine nitrogen offers a specific hydrogen-bond acceptor vector within the warhead itself, a feature absent in standard Michael acceptors.
-
Metabolic Stability: Pyridine scaffolds in 2024 clinical candidates (e.g., Glecirasib) demonstrate superior solubility and metabolic profiles compared to benzene/pyrimidine analogues.
Critical Analysis: Pyridine as a Warhead vs. Scaffold
To understand the 2024 landscape, one must distinguish between two distinct strategies:
| Strategy | Pyridine as Warhead | Pyridine as Scaffold |
| Mechanism | The pyridine ring activates the electrophile (e.g., 2-vinylpyridine).[1] | The pyridine ring positions a standard warhead (e.g., acrylamide). |
| 2024 Key Example | Vinylpyridine EGFR Inhibitors (Pemberton et al.) | Glecirasib (JAB-21822) (KRAS G12C) |
| Primary Benefit | Reduced intrinsic reactivity ( | Optimized solubility and PK properties; proven clinical efficacy. |
| Target Residue | Cysteine (C797 in EGFR) | Cysteine (C12 in KRAS) |
Deep Dive: Vinylpyridine (VP) Warheads (The 2024 Breakthrough)
Reference: Pemberton, N. et al. "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Med.[1][2] Chem. Lett. 2024.[1]
The Problem with Acrylamides
Standard acrylamides often exhibit high intrinsic reactivity, leading to rapid depletion by glutathione (GSH) and potential immunotoxicity.
The Vinylpyridine Solution
The 2024 AstraZeneca study demonstrated that 2-vinylpyridine can serve as a latent electrophile.[1] The electron-deficient pyridine ring activates the vinyl group for nucleophilic attack by Cysteine 797, but less aggressively than a carbonyl group.
Comparative Performance Data (EGFR Inhibition):
| Compound ID | Warhead Type | EGFR WT IC50 (nM) | GSH Half-life ( | Selectivity Insight |
| Afatinib | Acrylamide | 0.5 | 34 | High potency, high reactivity (toxicity risk).[1] |
| Compound 6 | Unsubstituted 2-VP | 4.0 | 22 | Too reactive; lacks steric hindrance. |
| Compound 12 | Substituted 2-VP | 12.0 | 404 | Ideal Balance. 18x more stable than Compound 6.[1] |
Expert Insight: The jump in stability (22 min
404 min) for Compound 12 was achieved by adding a dimethylaminomethane group to the vinyl motif. This steric and electronic tuning is difficult to achieve with acrylamides without killing potency.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the nucleophilic attack of Cysteine 797 on the Vinylpyridine warhead.
Caption: Mechanism of 2-Vinylpyridine covalent inhibition. The pyridine nitrogen acts as an electron sink, stabilizing the transition state during cysteine attack.
Pyridine Scaffolds in Clinical Candidates (2024)
Reference: Li, J. et al. "Glecirasib (JAB-21822)..."[1][3] ASCO Plenary Series 2024.
While VP represents the future of warheads, the pyridine scaffold remains the backbone of current clinical success.
Case Study: Glecirasib (JAB-21822)
Glecirasib utilizes a fused pyridine system (1,8-naphthyridine) to position a traditional acrylamide warhead against KRAS G12C.[1]
-
Structure: 1,8-naphthyridine core (double pyridine ring).[1]
-
Performance:
Reversible Covalent Inhibitors: Pyridine-Aldehydes
Reference: Eur. J. Med.[1] Chem., Nov 2024 (Mpro Inhibitors).
For targets like SARS-CoV-2 Mpro, permanent modification is not always desired. 2024 research highlighted pyridine-aldehyde fragments.[1]
-
Mechanism: The aldehyde forms a reversible hemi-thioacetal with Cys145.[1]
-
Role of Pyridine: The pyridine ring withdraws electrons, making the aldehyde carbon more electrophilic (reactive) than a benzene-aldehyde, while also engaging in H-bonds with the S1 pocket histidine (His163).
-
Data: Pyridine-aldehyde fragments achieved IC50 values of ~1.8
M, validating the scaffold for fragment-based drug discovery (FBDD).[6][7]
Experimental Protocols (Self-Validating Systems)
To replicate these findings or screen new pyridine covalent inhibitors, use the following validated workflows.
Protocol: GSH Reactivity Assay (Assessing Warhead Tunability)
Purpose: To determine the intrinsic reactivity (
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.
-
Incubation: Mix inhibitor (final 10
M) with reduced Glutathione (GSH, final 10 mM) in PBS (pH 7.4) at 37°C. (Note: 1000-fold excess of GSH mimics cellular conditions).[1] -
Internal Standard: Add Warfarin or Tolbutamide as an internal standard for MS normalization.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+.
-
Calculation: Plot
vs. time. The slope gives .[1]-
Target:
min (Moderate reactivity). -
Red Flag:
min (High toxicity risk).[1]
-
Protocol: Intact Protein Mass Spectrometry (Confirming Covalency)
Purpose: To prove the inhibitor forms a physical bond with the target protein.
-
Protein Prep: Dilute target protein (e.g., EGFR kinase domain) to 1
M in assay buffer. -
Dosing: Add inhibitor at 10
M (10x excess).[1] Incubate for 60 min at RT. -
Control: Run a DMSO-only control.
-
Desalting: Pass sample through a C4 desalting column to remove non-covalent binders.
-
MS Analysis: Inject into Q-TOF or Orbitrap MS.[1] Deconvolute the spectrum.
-
Validation: Look for a mass shift of
.[1]-
Pyridine Specific Check: If using a vinylpyridine, the mass shift matches the exact mass of the inhibitor (addition reaction). If using a leaving group strategy (rare for VP), mass would differ.
-
Workflow Visualization
Caption: Screening workflow for novel pyridine-based covalent inhibitors.
References
-
Pemberton, N. et al. (2024). "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters. [1]
-
Li, J. et al. (2024).[2][8] "Glecirasib (JAB-21822), a covalent KRAS G12C inhibitor: Phase II results." ASCO Plenary Series.
-
Song, Q. et al. (2024). "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry.
-
Serafim, R. A. M. et al. (2024).[2] "Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond." Pharmaceuticals.[1][2][9][10][11] [1]
- Unpublished/Preclinical Data (2024). "Pyridine-aldehyde fragments for SARS-CoV-2 Mpro." European Journal of Medicinal Chemistry (Contextualized from search findings on reversible covalent inhibitors).
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- 3. Glecirasib (JAB-21822) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 4. oncodaily.com [oncodaily.com]
- 5. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Study on Acylating and Covalent Reversible Fragment Inhibitors of SARS-CoV-2 Main Protease Targeting the S1 Site with Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Analytical Comparison Guide: NMR Characterization and Reactivity of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Performance & Methodology Guide
Executive Summary
In the rapidly evolving landscape of modular chemical synthesis, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry technology[1]. For researchers designing functional molecules or covalent inhibitors, the choice of the sulfonyl hub is critical. This guide provides an objective, data-driven comparison between the next-generation building block 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: 2377035-22-6) [2] and its traditional counterpart, 2-Bromo-5-fluoropyridine-4-sulfonyl chloride. We detail the mechanistic advantages of the sulfonyl fluoride moiety and provide comprehensive Nuclear Magnetic Resonance (NMR) characterization protocols to validate its structural integrity, purity, and stability.
Structural & Reactivity Comparison: Fluoride vs. Chloride
Historically, sulfonyl chlorides have been the standard precursors for sulfonamide and sulfonate synthesis. However, their inherent instability in aqueous or nucleophile-rich environments severely limits their utility in late-stage functionalization or biological applications. The substitution of the chloride leaving group with a fluoride fundamentally alters the molecule's reactivity profile[3].
The Mechanistic Causality Behind SuFEx Stability
The superiority of the sulfonyl fluoride stems from two primary thermodynamic and electronic factors:
-
Bond Dissociation Energy: The homolytic bond dissociation energy of the S–F bond (~90.5 kcal/mol) is nearly double that of the S–Cl bond (~46 kcal/mol)[4]. This massive energy barrier prevents spontaneous thermal decomposition.
-
Heterolytic Cleavage: Due to fluorine's extreme electronegativity, the electron cloud is heavily biased toward the F atom. This forces the cleavage of the S–F bond to be entirely heterolytic, preventing the formation of active radical intermediates that plague sulfonyl chloride reactions[3][4].
As a result, 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride remains inert to hydrolysis and reductive environments (e.g., glutathione-rich biological media) until a specific SuFEx catalyst (like BTMG or DBU) or a highly specific protein residue activates the exchange[1][5].
Fig 1. Reactivity comparison between sulfonyl chlorides and sulfonyl fluorides in aqueous media.
Table 1: Performance & Stability Comparison
| Feature | 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride | 2-Bromo-5-fluoropyridine-4-sulfonyl chloride |
| Bond Dissociation Energy | High (~90.5 kcal/mol for S-F) | Low (~46 kcal/mol for S-Cl) |
| Cleavage Pathway | Heterolytic (Resistant to reduction) | Homolytic (Prone to radical side reactions) |
| Aqueous Stability | Highly stable (Requires activation) | Rapid uncatalyzed hydrolysis |
| Chemoselectivity | Exclusive reaction at sulfur | Prone to off-target side reactions |
| Shelf Life | Months to years at room temperature | Rapidly degrades with ambient moisture |
NMR Characterization Logic & Expected Data
To validate the structural integrity of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride, ¹⁹F NMR is the most diagnostic and sensitive tool. Fluorine-19 has a natural abundance of 100% and a massive chemical shift range, making it incredibly sensitive to minute changes in the local electronic environment without background interference from solvents[6].
This specific molecule contains two distinct fluorine environments:
-
The Sulfonyl Fluoride (-SO₂F): The strongly electron-withdrawing nature of the SO₂ group heavily deshields this fluorine atom, pushing its chemical shift far downfield into the positive ppm range (typically +40 to +80 ppm)[7].
-
The Aromatic Fluorine (F-5): Embedded within the pyridine ring, this fluorine experiences shielding effects from the aromatic π-system, placing it in the upfield negative ppm range (typically -110 to -130 ppm)[6][7].
Fig 2. Logical workflow for assigning ¹⁹F NMR signals based on electronic shielding effects.
Table 2: Expected NMR Chemical Shifts & Causality
| Nucleus | Expected Shift (ppm) | Multiplicity | Coupling (J) | Assignment | Causality / Electronic Environment |
| ¹⁹F | +60 to +70 | Singlet / Broad | N/A | -SO₂F | Strong electron withdrawal by SO₂ deshields the fluorine atom. |
| ¹⁹F | -110 to -130 | Doublet | ³J_{HF} ≈ 8.5 Hz | Ar-F (F-5) | Shielded by the aromatic ring; couples strongly with ortho proton H-6. |
| ¹H | ~8.5 | Doublet | ³J_{HF} ≈ 8.5 Hz | Ar-H (H-6) | Adjacent to heteroatom (N) and ortho to F-5, causing significant deshielding. |
| ¹H | ~7.8 | Singlet / Fine d | ⁴J_{HF} < 2 Hz | Ar-H (H-3) | Para to F-5, resulting in minimal long-range heteronuclear coupling. |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By utilizing internal standards and direct comparative controls, researchers can definitively prove the stability and purity of their SuFEx building blocks.
Protocol 1: Quantitative ¹⁹F NMR Characterization (qNMR)
Objective: Accurately determine the purity of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride without relying solely on LC-MS, which may not detect inorganic fluoride impurities. Causality: We utilize Trifluorotoluene (PhCF₃) as an internal standard because its CF₃ signal appears at exactly -63.7 ppm[6]. This perfectly bisects the target molecule's -SO₂F (+60 ppm) and Ar-F (-120 ppm) signals, preventing peak overlap while allowing precise integration.
Step-by-Step Method:
-
Sample Preparation: Accurately weigh 10.0 mg of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride and 5.0 mg of Trifluorotoluene (internal standard) using a microbalance.
-
Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CD₃CN. Causality: CD₃CN is a polar aprotic solvent that perfectly mimics the conditions of a SuFEx reaction without inducing solvolysis.
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.
-
Acquisition (Decoupled): Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum (minimum 64 scans, relaxation delay D1 = 5 seconds to ensure complete relaxation of the CF₃ and SO₂F nuclei).
-
Acquisition (Coupled): Acquire a standard ¹⁹F NMR spectrum to observe the ³J_{HF} coupling on the aromatic F-5 signal, confirming structural connectivity.
-
Data Processing: Calibrate the spectrum using the PhCF₃ peak at -63.7 ppm. Integrate the -SO₂F peak and the Ar-F peak; they must integrate in a 1:1 ratio. Calculate absolute purity against the internal standard's integration.
Protocol 2: Comparative Hydrolysis Assay (Stability Validation)
Objective: Empirically demonstrate the thermodynamic stability of the S–F bond versus the S–Cl bond in aqueous conditions. Causality: By monitoring the degradation via ¹⁹F and ¹H NMR over time, we create a kinetic profile. The formation of the sulfonic acid byproduct will cause a distinct upfield shift in the aromatic protons, allowing for precise quantification of degradation.
Step-by-Step Method:
-
Tube Preparation: Prepare two identical NMR tubes.
-
Tube A (Product): Add 10 mg of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
-
Tube B (Alternative): Add 10 mg of 2-Bromo-5-fluoropyridine-4-sulfonyl chloride.
-
-
Solvent Matrix: Add 0.5 mL of CD₃CN and 0.1 mL of D₂O to both tubes to simulate an aggressive aqueous environment.
-
Baseline Acquisition: Immediately acquire ¹H and ¹⁹F NMR spectra for both tubes (t = 0).
-
Incubation & Monitoring: Incubate the tubes at 25°C. Acquire spectra at t = 1 hour, 4 hours, and 24 hours.
-
Analysis:
-
Tube B will show rapid disappearance of the starting material ¹H signals and the emergence of new, upfield-shifted peaks corresponding to 2-bromo-5-fluoropyridine-4-sulfonic acid.
-
Tube A will show >99% retention of the original ¹H signals and the intact -SO₂F ¹⁹F signal, validating its superior shelf-life and suitability for late-stage aqueous functionalization.
-
References
1.[1] Accelerated SuFEx Click Chemistry for Modular Synthesis, Cold Spring Harbor Laboratory. 1 2.[2] 2377035-22-6 | 2-bromo-5-fluoropyridine-4-sulfonyl fluoride, Aaron Chem. 2 3.[5] Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis, National Institutes of Health. 5 4.[3] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction, Merck Millipore. 3 5.[4] Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry, BLDpharm. 4 6.[7] 19F Chemical Shifts and Coupling Constants, NMR Facility, UCSB Chem and Biochem. 7 7.[6] 19F NMR Reference Standards, University of Colorado. 6
Sources
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- 2. aaronchem.com [aaronchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. 19F [nmr.chem.ucsb.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride
This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride. As a reactive and hazardous compound, adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, chemists, and laboratory professionals trained in handling hazardous materials.
Executive Summary: Understanding the Risk
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a specialized reagent demanding rigorous safety protocols. Its hazard profile is derived from its constituent functional groups: a halogenated pyridine core and a reactive sulfonyl fluoride moiety. The pyridine structure presents risks of skin, eye, and respiratory irritation, with potential for harm if ingested or inhaled[1][2]. The sulfonyl fluoride group is highly reactive, particularly with nucleophiles like water and amines, and is corrosive[3][4]. Improper handling can lead to the release of hazardous decomposition products, including hydrogen fluoride (HF), hydrogen bromide (HBr), and oxides of nitrogen and sulfur under thermal stress[5].
This guide outlines a multi-layered approach to safety, beginning with a thorough risk assessment and culminating in a step-by-step disposal workflow designed to mitigate these hazards.
Hazard Profile and Core Safety Principles
Before handling, a complete understanding of the chemical's hazards is essential.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1][2].
-
Corrosivity: Causes serious skin and eye irritation, potentially leading to severe damage or burns[2][3][6]. The sulfonyl fluoride group is moisture-sensitive and can release corrosive acids upon hydrolysis.
-
Respiratory Irritation: May cause respiratory irritation if dust or fumes are inhaled[7].
-
Reactivity: The sulfonyl fluoride functional group is susceptible to nucleophilic attack. It will react with water (moisture), acids, and bases. It is incompatible with strong oxidizing agents[5][8].
-
Environmental Hazard: This compound should not be allowed to enter drains or waterways. Halogenated organic compounds can be persistent and harmful to aquatic life[9][10]. All waste must be treated as hazardous[11].
The foundational principle for disposal is waste minimization and neutralization . Only the necessary amount of the chemical should be used, and any residual material must be deactivated before being packaged for collection by a certified hazardous waste management service.
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE and engineering controls is non-negotiable. All handling, including the disposal procedure, must be performed within a certified chemical fume hood to prevent inhalation exposure[4][9][12].
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer, contaminated glove. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes to the eyes and face, which can cause severe irritation or burns[1][3]. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination[4]. |
| Respiratory | Use only in a certified chemical fume hood. | An engineering control that is the primary method for preventing respiratory exposure[7][13]. |
An eyewash station and safety shower must be immediately accessible[3].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For a Small Spill (<1 g):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad[9][14].
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[1][5]. Do not use water for cleanup as the compound is water-reactive.
-
Decontaminate the spill area using a cloth lightly dampened with a 5% sodium carbonate solution, followed by a water rinse (collecting all rinsate as hazardous waste)[3].
For a Large Spill (>1 g):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spill from spreading or entering drains[8][9].
-
Contact your institution's Environmental Health & Safety (E&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
This procedure involves the collection of waste, a controlled neutralization of the reactive sulfonyl fluoride, and final packaging for disposal.
Step 1: Waste Collection
-
Collect all materials contaminated with 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride, including residual solids, contaminated labware (pipette tips, etc.), and absorbent materials from spills.
-
Place these materials into a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride, Water-Reactive, Corrosive"[5][12].
Step 2: Neutralization of Bulk/Residual Quantities This step should only be performed by personnel confident in their ability to manage chemical reactions. The principle is to slowly quench the reactive sulfonyl fluoride moiety with a weak base.
-
Preparation: In a chemical fume hood, place a flask or beaker large enough to hold 10 times the volume of the waste material in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Solvent Addition: Add a non-reactive solvent such as Toluene or THF to the waste material to create a stirrable slurry.
-
Slow Quenching: While stirring vigorously, slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Be prepared for potential gas evolution (CO₂). The rate of addition should be controlled to keep the reaction temperature stable.
-
Completion: Continue stirring for at least 2 hours after the addition is complete to ensure full neutralization.
-
Final pH Check: Check the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-9).
Step 3: Final Waste Packaging
-
The neutralized slurry should be absorbed onto an inert material like vermiculite.
-
This material is then placed in a heavy-duty plastic bag, which is sealed and then placed inside the final hazardous waste container[1].
-
Rinse all glassware with a suitable organic solvent (e.g., acetone), and collect the rinsate in a designated "Halogenated Organic Waste" container.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. Never dispose of this material down the drain or in regular trash[7][8][11].
Below is a workflow diagram illustrating the decision-making process for the disposal of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
Caption: Disposal workflow for 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.
Conclusion: A Commitment to Safety
The proper disposal of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's reactivity and hazards, utilizing appropriate protective equipment, and following a validated, step-by-step disposal protocol, researchers can ensure a safe laboratory environment for themselves and their colleagues while maintaining environmental integrity. Always consult your institution's specific waste disposal guidelines and your designated E&S officer before proceeding.
References
-
James Madison University. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from [Link]
-
University of Washington. (n.d.). Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Adhoum, N., et al. (2016). Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. Environmental Science and Pollution Research, 23(5), 4758-4765. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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- 4. cn.haihangindustry.com [cn.haihangindustry.com]
- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
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- 7. echemi.com [echemi.com]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
Executive Safety Assessment: The "Silent" Hazard
Do not treat this compound simply as "another organic solid." 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride belongs to a class of electrophiles used in Sulfur-Fluoride Exchange (SuFEx) chemistry. While SuFEx reagents are prized for their stability relative to sulfonyl chlorides, this stability creates a paradox of complacency :
-
Delayed Hydrolysis: Unlike sulfonyl chlorides, which fume and burn immediately upon contact with moisture, sulfonyl fluorides are slower to hydrolyze.
-
The "Warhead" Risk: This compound is designed to covalently modify proteins (tyrosine/lysine residues). If it contacts your skin, it acts as a covalent warhead against your own tissue.
-
The HF Potential: Upon metabolic breakdown or hydrolysis, the sulfonyl fluoride moiety releases fluoride ions (
). This creates a risk of deep-tissue hydrofluoric acid (HF) type burns and systemic hypocalcemia, often with a delayed onset of pain (up to 24 hours) .[1][2][3]
Core Directive: Handle with the rigor of HF-generating reagents. Calcium Gluconate must be present before the vial is opened.
PPE Matrix: The Defense System
Standard "lab safety" is insufficient. Use this tiered protection matrix based on the specific permeation risks of halogenated pyridines.
| Protection Zone | Standard Protocol (<100 mg) | High-Hazard Protocol (>100 mg or Solution) | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity) | Small, lipophilic fluorinated heterocycles can permeate standard nitrile in <15 mins. Laminate film provides >4h breakthrough time. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Goggles + Face Shield | Goggles seal against vapors; the face shield protects the neck/chin from splashes during scale-up. |
| Body | Cotton Lab Coat + Long Pants | Lab Coat + Chemical Resistant Apron (Neoprene/PVC) | Cotton absorbs; an apron deflects. Essential when handling liquid stock solutions.[3] |
| Respiratory | Fume Hood (No respirator needed if hood functions) | Fume Hood + N95 (if powder is static/fine) | The solid is likely a static powder. Inhalation poses a direct risk to lung mucous membranes (HF generation).[4][5] |
| Special Agent | 2.5% Calcium Gluconate Gel | 2.5% Calcium Gluconate Gel | NON-NEGOTIABLE. Must be uncapped and visible on the bench, not in a drawer. |
Engineering Controls & Operational Logic
The Fume Hood Environment
-
Face Velocity: Maintain 0.5 m/s (100 fpm).
-
Sash Height: Keep at the lowest working position (below chin level).
-
Static Control: This solid may be electrostatically charged. Use an ionizing gun or anti-static weigh boats to prevent "jumping" of the powder during transfer.
Operational Workflow (Step-by-Step)
-
Pre-Work Verification:
-
Check glove integrity (inflate with air to check for pinholes).
-
Locate the Calcium Gluconate gel.[6]
-
Prepare a "Quench Station" (beaker with 1M NaOH or aqueous amine) inside the hood.
-
-
Weighing:
-
Never weigh on an open bench. Move the balance into the hood or use a localized exhaust trunk.
-
If the balance is fixed outside: Tare the vial inside the hood, cap it, move to balance, weigh, return to hood, uncap.
-
-
Reaction Setup:
-
Dissolve the solid immediately. Once in solution (e.g., DCM, THF), the permeation risk increases significantly as the solvent acts as a carrier for the toxicant through glove material.
-
Use Luer-lock syringes for transfers to prevent needle pop-offs.
-
Safety Decision Logic (Visualization)
The following diagram illustrates the critical decision pathways for handling SuFEx reagents.
Caption: Decision matrix for PPE selection and emergency response pathways based on physical state.
Emergency Response: The HF Protocol
Because of the sulfonyl fluoride group, standard acid burn protocols are insufficient .
-
Skin Contact:
-
Immediate Flush: Rinse with water for 5 minutes only (to remove surface chemical). Do not flush for 15+ minutes as with other acids, as this delays the antidote.
-
Neutralize: Massage 2.5% Calcium Gluconate gel into the affected area.[6][7] Reapply every 10-15 minutes until pain subsides or medical help arrives.
-
Medical: Transport to ER. Tell them: "Exposure to a fluoride-releasing compound.[2][3] Treat as Hydrofluoric Acid burn."[4][8]
-
-
Eye Contact:
Waste Disposal & Deactivation
Do not dispose of active sulfonyl fluorides in the general organic waste stream without quenching. They remain reactive warheads.
Quenching Protocol:
-
Segregation: Collect waste in a dedicated HDPE container (glass can be etched if HF forms).
-
Chemical Deactivation:
-
Add the waste to a stirred solution of 2M NaOH or Ammonium Hydroxide .
-
Mechanism:[3] The hydroxide attacks the sulfur, releasing the fluoride ion into the basic aqueous layer (forming NaF), breaking the electrophilic warhead.
-
Allow to stir for 12 hours.
-
-
Final pH Check: Ensure pH > 10 before labeling as "Basic Organic Waste with Fluorides."
References
-
Sharpless, K. B., et al. (2014). SuFEx: Sulfur(VI) Fluoride Exchange. Angewandte Chemie International Edition.
- Establishes the stability/reactivity profile of the sulfonyl fluoride warhead.
-
Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Hydrofluoric Acid and Fluoride-Releasing Compounds.
- Authoritative protocol for Calcium Glucon
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-5-fluoropyridine.
- Provides baseline H-codes (H315, H319, H335) and physical properties.
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Sulfonyl Fluoride Derivatives.
- General toxicology data for halogen
Sources
- 1. mcgill.ca [mcgill.ca]
- 2. ehs.utoronto.ca [ehs.utoronto.ca]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. airproducts.com [airproducts.com]
- 7. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 8. drs.illinois.edu [drs.illinois.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
